5-Methoxy-2-methylbenzoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSVOWHNXWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205315 | |
| Record name | 5-Methoxy-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-57-3 | |
| Record name | 5-Methoxy-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methylbenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzoxazole | |
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Foundational & Exploratory
5-Methoxy-2-methylbenzoxazole chemical properties and structure
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoxazole: Chemical Properties, Structure, and Synthetic Methodologies
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a fused benzoxazole ring system substituted with a methoxy and a methyl group, provides a scaffold for the development of novel therapeutic agents and functional materials.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, structural features, and synthetic protocols of this compound.
Chemical Structure and Properties
The foundational structure of this compound consists of a benzene ring fused to an oxazole ring. A methoxy group (-OCH₃) is attached at the 5-position of the benzoxazole ring, while a methyl group (-CH₃) is situated at the 2-position.[1] This substitution pattern is crucial as it influences the electronic properties, reactivity, and potential biological interactions of the molecule.[1]
Caption: Chemical structure of this compound.
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [1][2] |
| CAS Number | 5676-57-3 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Boiling Point | 250°C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| LogP | 2.14480 | [1] |
| Polar Surface Area | 35.26 Ų | [1] |
| InChI | InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | [1][2] |
| SMILES | CC1=NC2=C(O1)C=CC(=C2)OC | [1] |
Synthesis of this compound
The classical and most common synthesis of this compound involves the condensation reaction between a 2-aminophenol derivative and a carbonyl compound.[1] Specifically, 4-methoxy-2-aminophenol is reacted with either acetaldehyde or acetic anhydride to yield the target molecule.[1]
The underlying mechanism of this reaction begins with a nucleophilic attack of the amino group of 4-methoxy-2-aminophenol on the carbonyl carbon of the reacting partner.[1] This is followed by the formation of an imine intermediate, which then undergoes intramolecular cyclization via the phenolic hydroxyl group to form the benzoxazole ring.[1] The final step involves oxidation, often by atmospheric oxygen, to yield the aromatic this compound.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-methoxy-2-aminophenol and Acetic Anhydride
This protocol outlines a generalized procedure for the synthesis of this compound.
Materials:
-
4-methoxy-2-aminophenol
-
Acetic anhydride
-
Suitable solvent (e.g., glacial acetic acid, toluene)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminophenol in a suitable solvent.
-
Addition of Reagent: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and drug discovery.[1] The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[1] The methoxy and methyl substituents on the this compound ring system can be further functionalized, allowing for the creation of a diverse library of compounds for biological screening.[1]
In materials science, the fluorescent properties of some benzoxazole derivatives make them candidates for applications in optoelectronic devices and bioimaging.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye damage (H318)[2]
-
May cause respiratory irritation (H335)[2]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in both pharmaceutical and material sciences. Its straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for the development of novel molecules with tailored properties. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
5-Methoxy-2-methylbenzoxazole CAS number 5676-57-3
An In-Depth Technical Guide to 5-Methoxy-2-methylbenzoxazole (CAS No. 5676-57-3)
Abstract: This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, structural elucidation, potential applications, and safety protocols. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction and Molecular Profile
This compound is a substituted benzoxazole, a class of heterocyclic compounds featuring a fused benzene and oxazole ring. Its molecular structure, comprising a benzoxazole core with a methoxy group at the 5-position and a methyl group at the 2-position, imparts specific electronic properties that make it a valuable building block in synthetic chemistry.[1] The benzoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The specific substitution pattern of this compound influences its reactivity and potential as a precursor for more complex molecules in pharmaceuticals and material science.[1]
Table 1: Physicochemical and Identity Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5676-57-3 | [1][3] |
| Molecular Formula | C₉H₉NO₂ | [1][3] |
| Molecular Weight | 163.17 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [1][3] |
| Melting Point | 32-34 °C | [4] |
| Boiling Point | 250 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| LogP (Predicted) | 2.14480 | [1] |
| Appearance | Not specified, likely a low-melting solid or oil | |
| EINECS Number | 227-134-4 | [3] |
Synthesis Pathway and Mechanistic Rationale
The cornerstone of this compound synthesis is the classical condensation reaction. This approach is widely adopted for benzoxazole derivatives due to its efficiency and reliance on readily available precursors.
Core Reaction: Condensation and Cyclization
The most common and direct synthesis involves the reaction of 4-methoxy-2-aminophenol with an acetylating agent, such as acetic anhydride or acetic acid.[1] This process, typically performed under acidic conditions or high temperatures, proceeds via a two-stage mechanism: initial acylation followed by intramolecular cyclodehydration.
-
Causality of Precursor Choice: 4-methoxy-2-aminophenol is the logical starting material as its structure directly maps onto the desired product. The amino and hydroxyl groups are ortho-positioned, a requirement for forming the five-membered oxazole ring. The methoxy group at the 4-position of the precursor becomes the methoxy group at the 5-position in the final benzoxazole structure.
-
Mechanistic Insight: The synthesis is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The electron-donating nature of the methoxy group on the benzene ring enhances the nucleophilicity of this amino group, thereby facilitating this initial condensation step.[1] This forms an N-acylated intermediate. The subsequent step is an intramolecular nucleophilic attack by the phenolic hydroxyl group on the imine carbon, which is formed transiently, leading to a dihydrobenzoxazole intermediate.[1] A final dehydration (elimination of a water molecule) yields the stable, aromatic this compound ring system.[1]
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-METHOXY-2-METHYLBENZODOXAZOLE CAS#: 5676-57-3 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylbenzoxazole from o-Aminophenols
Foreword: The Strategic Importance of the Benzoxazole Scaffold
In the landscape of modern drug discovery and materials science, the benzoxazole moiety stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide array of biological targets, thereby exhibiting diverse and potent pharmacological activities. Benzoxazole derivatives are integral to numerous therapeutic agents, displaying antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Their unique electronic and structural characteristics also make them valuable in the development of novel organic materials.[2]
This guide provides an in-depth technical exploration of the synthesis of a specific, valuable derivative: 5-Methoxy-2-methylbenzoxazole. We will move beyond a simple recitation of procedural steps, focusing instead on the underlying chemical principles, the rationale behind methodological choices, and the robust characterization required to validate the final product. The primary route discussed herein is the classical and highly reliable condensation of a substituted o-aminophenol with an acylating agent, a cornerstone reaction in heterocyclic chemistry.
Core Synthetic Strategy: The Phillips Condensation
The most direct and widely employed method for synthesizing 2-alkylbenzoxazoles is the Phillips condensation reaction. This process involves the reaction of an o-aminophenol with a carboxylic acid or its derivative (such as an anhydride or acyl chloride) at elevated temperatures, often in the presence of a dehydrating agent.[1][3]
For our target molecule, this compound, the key starting materials are 2-amino-4-methoxyphenol and acetic anhydride . The latter serves as the source for the C2-methyl group and facilitates the cyclization.
The Reaction Mechanism: A Step-by-Step Analysis
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through two primary stages: initial acylation followed by intramolecular cyclodehydration.
-
N-Acylation: The synthesis begins with the nucleophilic attack of the more reactive amino group of 2-amino-4-methoxyphenol on one of the electrophilic carbonyl carbons of acetic anhydride.[4] The phenolic hydroxyl group is less nucleophilic and does not compete at this stage. This step forms a key intermediate, N-(2-hydroxy-5-methoxyphenyl)acetamide.
-
Intramolecular Cyclodehydration: The crucial ring-forming step occurs next. The phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is typically the rate-limiting step and often requires heat to overcome the activation energy. The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.
The overall transformation is a robust and high-yielding process. The choice of acetic anhydride is deliberate; it is more reactive than acetic acid, allowing the reaction to proceed under milder conditions and without the need for strong acid catalysts that might cause side reactions.[1][5]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step has a clear purpose tied to the principles of reaction kinetics, solubility, and purification.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Amino-4-methoxyphenol | 139.15 | 10.0 g | 71.86 | Starting Material |
| Acetic Anhydride | 102.09 | 8.8 mL (9.5 g) | 93.06 | Acylating Agent |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | Neutralizing Agent |
| Brine (Saturated NaCl) | 58.44 | ~50 mL | - | Washing Agent |
| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |
| Silica Gel (60-120 mesh) | - | As needed | - | Stationary Phase |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxyphenol (10.0 g, 71.86 mmol).
-
Reagent Addition: Add acetic anhydride (8.8 mL, 93.06 mmol, ~1.3 equivalents) to the flask. Causality Note: A slight excess of acetic anhydride ensures the complete consumption of the limiting reagent, 2-amino-4-methoxyphenol, driving the reaction to completion.
-
Heating and Cyclization: Heat the reaction mixture to 140-150 °C using a heating mantle and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears. Insight: The high temperature is necessary to provide the activation energy for the intramolecular cyclodehydration step, which is often the slowest part of the process.[6]
-
Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark, viscous mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. A solid precipitate should form. Trustworthiness Note: This step serves two purposes: it precipitates the organic product, which is poorly soluble in water, and hydrolyzes any remaining acetic anhydride to water-soluble acetic acid.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral (~7-8). This neutralizes the acetic acid formed as a byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1] Combine the organic layers. Insight: Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water, allowing for efficient separation.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a pure solid.[6][7]
Caption: Experimental workflow for the synthesis and purification of the target compound.
Analytical Characterization: Validating the Product
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.[8]
| Property / Technique | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₉NO₂[2][9] |
| Molecular Weight | 163.17 g/mol [2][9] |
| Purity (by HPLC) | ≥98%[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃) |
| Mass Spec (ESI-MS) | m/z: 164.07 [M+H]⁺[2] |
| Boiling Point | ~250°C at 760 mmHg[2] |
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. The spectrum should show distinct signals corresponding to the aromatic protons, the methoxy group protons (a sharp singlet), and the methyl group protons at C2 (another sharp singlet). The integration of these signals should correspond to the number of protons in each environment.
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method will typically show a single major peak for the pure product, allowing for quantification of any impurities.[2]
Conclusion for the Field Professional
The synthesis of this compound from 2-amino-4-methoxyphenol and acetic anhydride is a robust, reliable, and scalable process rooted in fundamental principles of organic chemistry. By understanding the causality behind each step—from the deliberate choice of a highly reactive acylating agent to the specific sequence of the work-up and purification—researchers can ensure high yields of a well-characterized final product. This technical guide serves as a comprehensive resource, empowering scientists in drug development and materials research to confidently synthesize and validate this valuable heterocyclic compound for their advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5676-57-3 [smolecule.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. rene.souty.free.fr [rene.souty.free.fr]
- 6. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
biological activities of substituted benzoxazole derivatives
<An In-depth Technical Guide to the Biological Activities of Substituted Benzoxazole Derivatives
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide ideal anchor points for diverse substitutions, leading to a vast chemical space of derivatives with significant therapeutic potential.[1] These derivatives have garnered immense interest from researchers and drug development professionals for their broad and potent biological activities.[1][3][4][5]
This technical guide offers an in-depth exploration of the major biological activities exhibited by substituted benzoxazole derivatives. Moving beyond a mere catalog of activities, this document delves into the underlying mechanisms of action, provides quantitative data on the efficacy of specific compounds, outlines detailed experimental protocols for their evaluation, and analyzes critical structure-activity relationships (SAR). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this promising class of compounds.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzoxazole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast, colon, lung, and liver cancers.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and pathways crucial for tumor growth, proliferation, and survival.[9][10]
A. Mechanism of Action: Kinase Inhibition
A primary mechanism through which benzoxazoles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and apoptosis.[11][12] Dysregulation of kinase activity is a common feature of many cancers.
VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis.[9] Certain piperidinyl-based benzoxazole derivatives have been designed as potent dual inhibitors of both VEGFR-2 and c-Met.[9] By simultaneously blocking these pathways, these compounds can effectively starve the tumor and prevent its spread.[9]
Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Benzoxazole analogs have been developed as inhibitors of Aurora B kinase, leading to mitotic arrest and subsequent cancer cell death.[13]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
B. Quantitative Data: In Vitro Efficacy
The anticancer potency of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro cytotoxicity assays.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 11b | p-fluorophenyl at piperidinyl N | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 | [9] |
| 11b | p-fluorophenyl at piperidinyl N | A549 (Lung) | 6.68 | Sorafenib | 6.32 | [9] |
| 11b | p-fluorophenyl at piperidinyl N | PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | [9] |
| 3m | Piperazine derivative | HT-29 (Colon) | - | Doxorubicin | - | [6] |
| 3n | Piperazine derivative | MCF-7 (Breast) | - | Doxorubicin | - | [6] |
| 6 | Tri-methoxy on phenyl ring | HCT-116 (Colorectal) | 24.5 | 5-Fluorouracil | 29.2 | [5] |
Note: Specific IC50 values for compounds 3m and 3n were described as "very attractive" compared to doxorubicin but not explicitly quantified in the source material.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate overnight to allow for cell adherence.[15]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[15] Remove the old medium from the wells and add the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[16]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted benzoxazoles exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][17][18] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
A. Mechanism of Action
The antimicrobial action of benzoxazoles is often attributed to the inhibition of essential microbial enzymes.
Methionyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that some benzoxazol-2-amine derivatives may target Staphylococcus aureus methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[19] Inhibition of this enzyme leads to the cessation of bacterial growth.
β-Tubulin Inhibition: In the context of anthelmintic activity, 5-nitro-1,3-benzoxazole derivatives are believed to function by suppressing the β-tubulin target protein in parasites, disrupting their cellular structure.[1]
B. Structure-Activity Relationship (SAR)
The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.
Caption: Key structure-activity relationships for antimicrobial benzoxazoles.
-
Substitution at Position 2: The introduction of various aromatic and heterocyclic moieties at the 2-position significantly influences the antimicrobial spectrum and potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halogen atoms, on the benzoxazole ring or the 2-position substituent often enhances antibacterial activity.[5]
-
Fluorine Substitution: A 5,6-difluorosubstituted benzothiazole (a related scaffold) was found to be a potent inhibitor of Gram-positive pathogens, suggesting that similar substitutions on the benzoxazole ring could be beneficial.[19]
C. Quantitative Data: In Vitro Efficacy
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 47 | Pseudomonas aeruginosa (Gram-) | 0.25 | - | - | [3] |
| 47 | Enterococcus faecalis (Gram+) | 0.5 | - | - | [3] |
| 10 | Bacillus subtilis (Gram+) | 1.14 x 10⁻³ µM | Ofloxacin | - | [5] |
| 24 | Escherichia coli (Gram-) | 1.40 x 10⁻³ µM | Ofloxacin | - | [5] |
| 13 | Pseudomonas aeruginosa (Gram-) | 2.57 x 10⁻³ µM | Ofloxacin | - | [5] |
D. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[20][21][22]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: From a pure culture of the test bacterium, prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[23]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21][23]
Caption: Workflow for MIC determination using the broth microdilution method.
III. Anti-inflammatory and Antiviral Activities
Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.
A. Anti-inflammatory Activity
The anti-inflammatory effects of benzoxazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[24][25] Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[25]
Several studies have synthesized and evaluated 2-substituted benzoxazole derivatives as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory activity in animal models.[25][26]
B. Antiviral Activity
The benzoxazole scaffold has been explored for its activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[27]
HIV Reverse Transcriptase Inhibition: Some oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by a novel mechanism.[28] These compounds bind directly to the HIV-1 reverse transcriptase (RT) and disrupt its interaction with the cellular elongation factor eEF1A, a process essential for efficient reverse transcription.[28] This mode of action is effective against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains, highlighting the potential for developing a new class of anti-HIV drugs.[28]
Conclusion and Future Perspectives
The substituted benzoxazole framework stands as a remarkably versatile and pharmacologically significant scaffold in modern drug discovery. The extensive research highlighted in this guide demonstrates the profound and diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, making it an enduringly attractive target for medicinal chemists.
Future research will likely focus on several key areas:
-
Development of Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, such as the dual VEGFR-2/c-Met inhibitors, offers a promising strategy for complex diseases like cancer.
-
Combating Drug Resistance: The novel mechanisms of action exhibited by some benzoxazole derivatives, particularly in the antimicrobial and antiviral arenas, provide a critical avenue for overcoming established drug resistance.
-
Optimization of ADME Properties: A continued focus on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead compounds will be crucial for translating potent in vitro activity into in vivo efficacy and clinical success.
By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of substituted benzoxazole derivatives, paving the way for the next generation of innovative medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Synthetic transformations and biological screening of benzoxazole derivatives: A review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajphs.com [ajphs.com]
- 9. mdpi.com [mdpi.com]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MY166032A - Benzoxazole kinase inhibitors and methods of use - Google Patents [patents.google.com]
- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. apec.org [apec.org]
- 22. woah.org [woah.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benthamscience.com [benthamscience.com]
- 26. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzoxazole
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques form the bedrock of this analytical imperative, providing a detailed fingerprint of a compound's architecture. This guide is dedicated to a comprehensive exploration of 5-Methoxy-2-methylbenzoxazole (CAS No: 5676-57-3), a heterocyclic compound with a benzoxazole core. Benzoxazole derivatives are noted for their diverse biological activities and applications in medicinal chemistry, making a thorough understanding of their structure essential for advancing research.[1]
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just the what, but the why behind the spectroscopic data and the protocols used to obtain it. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a self-validating framework for researchers to confirm the identity, purity, and structure of this compound.
Molecular Identity and Structure
This compound is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring system. A methoxy group (-OCH₃) is substituted at the 5-position and a methyl group (-CH₃) at the 2-position.[1]
-
SMILES: CC1=NC2=C(O1)C=CC(=C2)OC[1]
The structural arrangement, particularly the placement of the electron-donating methoxy group and the methyl group on the benzoxazole scaffold, dictates a unique electronic environment. This environment, in turn, gives rise to the characteristic spectroscopic signatures we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the methyl, methoxy, and aromatic protons.
Expertise in Action: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with potential for hydrogen bonding or limited solubility, DMSO-d₆ may be employed. The solvent can slightly influence chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |
|---|---|---|---|---|
| -CH₃ (Methyl) | ~2.48 - 2.50 | Singlet (s) | 3H | The three protons of the methyl group are equivalent and not coupled to any neighboring protons, resulting in a sharp singlet.[1] Its position is characteristic of a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[1] |
| -OCH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) | 3H | Similar to the methyl group, the three methoxy protons are equivalent and appear as a distinct singlet. The chemical shift is typical for an aromatic methoxy group. |
| Aromatic H-7 | ~7.45 - 7.56 | Multiplet (m) | 1H | This proton is part of the benzene ring system. Its specific chemical shift and multiplicity are determined by coupling to other aromatic protons.[1] |
| Aromatic H-4 | ~7.68 - 7.75 | Multiplet (m) | 1H | This proton is also part of the aromatic system, and its signal often appears as a multiplet due to complex coupling.[1] |
| Aromatic H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | The proton at the 6-position is coupled to both H-4 and H-7, leading to a more complex splitting pattern. |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and the specific NMR instrument's magnetic field strength.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom in the molecule. This technique is invaluable for confirming the carbon backbone and identifying quaternary carbons (carbons not bonded to any hydrogens).
Expertise in Action: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[3] A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. This simplifies interpretation significantly.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Rationale & Insights |
|---|---|---|
| -CH₃ (Methyl) | ~14.5 | The methyl carbon appears in the aliphatic region of the spectrum, consistent with an sp³-hybridized carbon.[4] |
| -OCH₃ (Methoxy) | ~56.1 | This chemical shift is highly diagnostic for an aromatic methoxy carbon.[1] |
| Aromatic & Heterocyclic Carbons | ~110 - 151 | The carbons of the benzoxazole ring system resonate in this broad range. Specific assignments can be complex and often require advanced 2D NMR techniques (like HSQC and HMBC) for unambiguous determination. |
| C-3a (Benzoxazole) | ~150.5 - 151.1 | This is a quaternary carbon at the fusion of the two rings.[1] |
| C-2 (Oxazole) | ~162.7 - 170.6 | This carbon, double-bonded to nitrogen, is significantly deshielded and thus appears far downfield.[1] |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary. The clarity of the solution is a key checkpoint for data quality.
-
-
Instrumentation & Setup:
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Causality: Employ a 30-45 degree pulse angle to avoid saturation while allowing for a shorter relaxation delay (typically 1-2 seconds), thus optimizing the experiment time.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with broadband proton decoupling.
-
Causality: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[5] A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbons, especially quaternary ones.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). This internal calibration ensures accuracy and reproducibility.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.
Expertise in Action: The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on the sample amount and desired preparation time. ATR is faster and requires minimal sample, making it ideal for routine analysis. The KBr method can sometimes yield higher resolution spectra but is more labor-intensive.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3045 - 3124 | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | C-H Stretch | Aliphatic C-H (from -CH₃ and -OCH₃) |
| 1520 - 1536 | C=N Stretch | Oxazole Ring |
| 1419 - 1615 | C=C Stretch | Aromatic Ring Vibrations |
| 1144 - 1153 | C-O-C Stretch | Asymmetric (Aryl-Alkyl Ether) |
| 1063 - 1079 | C-O-C Stretch | Symmetric (Aryl-Alkyl Ether) |
Source for vibrational data:[1]
The presence of strong bands in the 1615-1419 cm⁻¹ region confirms the aromatic framework, while the characteristic C=N stretch around 1520-1536 cm⁻¹ is a clear indicator of the benzoxazole ring system.[1] The distinct C-O-C stretching vibrations provide unambiguous evidence for the methoxy group.[1]
Experimental Protocol: IR Data Acquisition (ATR Method)
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Trustworthiness: The software will automatically subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and water vapor. This step is a self-validating control for a clean spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Causality: Co-add 16 to 32 scans to average out random noise and significantly improve the signal-to-noise ratio, leading to a higher quality spectrum.[5]
-
-
Data Processing:
-
The instrument software performs automatic background subtraction.
-
Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Expertise in Action: The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that causes extensive fragmentation, providing a detailed "fingerprint" useful for library matching. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[6]
Table 4: Predicted Mass Spectrometry Data for this compound (ESI)
| m/z Value | Ion Assignment | Rationale & Insights |
|---|---|---|
| 164.07 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 163.17 Da. This is often the base peak in ESI positive mode.[1] |
| 186.05 | [M+Na]⁺ | The sodium adduct, commonly observed when trace amounts of sodium salts are present in the sample or solvent.[1] |
| 202.03 | [M+K]⁺ | The potassium adduct, also a common observation.[1] |
| 162.06 | [M-H]⁻ | The deprotonated molecular ion, which may be observed in ESI negative mode.[1] |
Fragmentation Analysis (EI-MS): Under higher energy EI conditions, the molecular ion ([M]⁺• at m/z 163) will be observed, followed by fragmentation. A likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 148, or the loss of a formyl radical (•CHO) or carbon monoxide (CO). Further fragmentation of the benzoxazole ring would produce a complex pattern of lower mass ions.
Experimental Protocol: Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Causality: The solvent must be volatile to facilitate desolvation in the ESI source, and the concentration must be low to avoid signal suppression.
-
-
Instrumentation & Data Acquisition:
-
Employ a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in both positive and negative ion modes to capture all possible adducts and ions.
-
Set the mass analyzer to scan a relevant range, such as m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₉H₉NO₂), providing the highest level of confidence in the compound's identity.
-
Visualization of the Analytical Workflow
To achieve a holistic characterization, the data from these disparate techniques must be integrated. The following workflow illustrates the logical progression from a purified sample to a confirmed molecular structure.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful, multi-faceted approach to the structural characterization of this compound. NMR spectroscopy delineates the precise C-H framework, IR spectroscopy confirms the presence of key functional groups integral to the benzoxazole and methoxy moieties, and mass spectrometry validates the molecular weight and elemental composition. By following rigorous, self-validating protocols and integrating the data logically, researchers can achieve an unambiguous and authoritative identification of this important chemical entity.
References
A Senior Application Scientist's Guide to 5-Methoxy-2-methylbenzoxazole (C₉H₉NO₂)
This technical guide provides an in-depth exploration of 5-Methoxy-2-methylbenzoxazole (CAS No: 5676-57-3), a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a member of the benzoxazole family, its scaffold is a key pharmacophore in numerous biologically active molecules.[1] This document, designed for researchers and drug development professionals, details the compound's core properties, synthesis, characterization, and potential applications, grounding all technical information in established scientific principles.
Core Physicochemical & Structural Properties
This compound is structurally defined by a fused benzene and oxazole ring system, with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position.[2] This specific substitution pattern imparts distinct electronic properties that influence its chemical reactivity and biological interactions.[2] The molecular formula is C₉H₉NO₂.[3]
Key quantitative properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₉H₉NO₂ | - | [2][3] |
| Molecular Weight | 163.17 | g/mol | [2][3] |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | - | [2][3] |
| Boiling Point | 250 | °C (at 760 mmHg) | [2] |
| Density | 1.166 | g/cm³ | [2] |
| LogP (Partition Coefficient) | 2.14 | - | [2][3] |
| Flash Point | 105 | °C | [2] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the condensation of an appropriate o-aminophenol derivative with a one-carbon electrophile, a cornerstone reaction in benzoxazole chemistry.[1][2] The specific precursors for this target molecule are 4-methoxy-2-aminophenol and an acetylating agent such as acetic anhydride or acetic acid.[2]
Underlying Reaction Mechanism
The synthesis proceeds via a well-established pathway involving nucleophilic attack followed by intramolecular cyclization and dehydration.
-
Acylation: The amino group (-NH₂) of 4-methoxy-2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms an o-hydroxyamide intermediate.[1]
-
Cyclization: The phenolic hydroxyl group (-OH) then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often facilitated by an acidic catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.[2]
-
Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.[2]
The entire workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)
This protocol describes a common and effective method for synthesizing 2-substituted benzoxazoles. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent.[1][4]
Materials:
-
4-methoxy-2-aminophenol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Crushed Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxy-2-aminophenol (10 mmol, 1 equiv.) and glacial acetic acid (10 mmol, 1 equiv.).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 30-40 g) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, cautiously pour the viscous reaction mixture onto a beaker of crushed ice while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Final Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[5]
Spectroscopic Characterization & Purity Assessment
Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive characterization.
Caption: A logical workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Under electrospray ionization (ESI) conditions, this compound is expected to form a stable protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.[6]
-
Data Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer. Acquire data in positive ion mode.
-
Analysis: The resulting spectrum should display a prominent peak corresponding to the calculated mass of the protonated molecule and its common adducts.
| Ion Species | Calculated m/z | Source(s) |
| [M+H]⁺ | 164.07 | [2][7] |
| [M+Na]⁺ | 186.05 | [2][7] |
| [M+K]⁺ | 202.03 | [2][7] |
| [M+NH₄]⁺ | 181.10 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons (¹H NMR) and carbons (¹³C NMR).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8][9]
-
Analysis: Process the data and assign the observed chemical shifts to the corresponding nuclei in the molecule.
Expected ¹H NMR Chemical Shifts: The aromatic proton region (7.16-8.25 ppm) will show distinct patterns based on the substitution.[2] The H-4 proton typically appears as a multiplet around 7.68-7.75 ppm, while the H-7 proton resonates at 7.45-7.56 ppm.[2]
| Assignment | Expected δ (ppm) | Multiplicity | Source(s) |
| Aromatic Protons | ~7.0 - 7.7 | Multiplets (m) | [2] |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (s) | [8] |
| Methyl Protons (-CH₃) | ~2.5 - 2.6 | Singlet (s) | [2][10] |
Expected ¹³C NMR Chemical Shifts:
| Assignment | Expected δ (ppm) | Source(s) |
| C-2 (Oxazole) | 162.7 - 170.6 | [2] |
| C-3a (Benzoxazole) | 150.5 - 151.1 | [2] |
| Aromatic Carbons | ~108 - 142 | [10] |
| Methoxy Carbon (-OCH₃) | ~56.1 | [2] |
| Methyl Carbon (-CH₃) | ~14.5 | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[8]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[8]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Source(s) |
| Aromatic C-H | Stretch | > 3000 | - |
| Aliphatic C-H | Stretch | 2850 - 3000 | - |
| C=N (Oxazole) | Stretch | 1615 - 1680 | [2] |
| Aromatic C=C | Stretch | 1419 - 1615 | [2] |
| C-O-C (Ether & Oxazole) | Stretch | 1050 - 1250 | - |
Scientific Research Applications
This compound serves primarily as a valuable building block in organic synthesis and medicinal chemistry.[2] The benzoxazole core is a privileged scaffold, and this particular derivative offers specific substitution points for further molecular elaboration.[11]
-
Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules with potential therapeutic value.[2][11] The benzoxazole moiety is associated with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[2]
-
Material Science: The rigid, aromatic structure suggests potential applications in the development of novel materials, such as fluorescent dyes or organic electronics, though specific research on this compound is limited.[2]
-
Separation Science: The compound has been used as an analyte in studies developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[2]
Safety and Handling
While specific toxicity data for this compound is not widely reported, standard laboratory safety protocols for handling organic chemicals should be strictly followed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5676-57-3 [smolecule.com]
- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Methyl this compound-7-carboxylate [myskinrecipes.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Therapeutic Applications of Benzoxazole Compounds
Foreword
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is one such "privileged structure."[1] Its unique electronic properties, rigid planar structure, and capacity for diverse substitutions have made it a fertile ground for drug discovery for decades.[2][3] This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, causality-driven understanding of why and how benzoxazole compounds are being developed to target a spectrum of human diseases. We will explore the mechanistic underpinnings of their activity, detail the experimental methodologies required for their synthesis and evaluation, and provide a forward-looking perspective on this remarkable class of compounds.
Chapter 1: Anticancer Applications of Benzoxazoles
Cancer remains a primary cause of mortality worldwide, driving an urgent need for novel therapeutic agents that are both more effective and less toxic than current treatments.[4][5] Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, with numerous compounds demonstrating potent activity against a wide array of human cancer cell lines, including colon (HT-29), breast (MCF-7), lung (A549), and liver (HepG2).[6][7]
Mechanisms of Anticancer Activity
The anticancer efficacy of benzoxazoles is not monolithic; rather, these compounds engage a variety of cellular targets and pathways. This mechanistic diversity is a key advantage, offering multiple avenues for therapeutic intervention.
-
Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction : A significant mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR).[7] Certain benzoxazole derivatives, such as the active metabolite of the prodrug Phortress, are potent AhR agonists.[7] Binding to AhR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1. This enzyme can metabolize the benzoxazole compound or other pro-carcinogens, but its induction is also linked to cell cycle arrest and apoptosis, thereby exhibiting an anticancer effect.[7]
-
Kinase Inhibition : The dysregulation of protein kinases is a hallmark of many cancers. Novel piperidinyl-based benzoxazole derivatives have been rationally designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases.[8] These receptor tyrosine kinases are crucial for tumor angiogenesis (the formation of new blood vessels), growth, and metastasis. Simultaneous inhibition offers a powerful strategy to halt tumor progression.[8]
-
DNA Gyrase and Topoisomerase Inhibition : DNA gyrase and topoisomerase are essential enzymes that manage the topological state of DNA during replication. Their inhibition is a validated anticancer strategy. Molecular docking studies suggest that the antibacterial and, by extension, potential anticancer activity of some benzoxazoles can be linked to the inhibition of DNA gyrase.[9][10]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the benzoxazole core is critical to its anticancer potency. For instance, in a series of Phortress analogues, compounds 3m and 3n , featuring specific piperazine substitutions, displayed very attractive anticancer effects against a panel of carcinoma cell lines, comparable to the reference agent doxorubicin.[7] Similarly, for dual VEGFR-2/c-Met inhibitors, a derivative bearing a p-fluorophenyl moiety (11b ) demonstrated strong cytotoxic action against MCF-7, A549, and PC-3 cells, with IC50 values closely matching the standard drug sorafenib.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative benzoxazole compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 3m | HT-29 (Colon) | AhR Agonist | Significant | Doxorubicin | Comparable | [7] |
| 3n | MCF-7 (Breast) | AhR Agonist | Significant | Doxorubicin | Comparable | [7] |
| 11b | MCF-7 (Breast) | VEGFR-2/c-Met | 4.30 | Sorafenib | 4.95 | [8] |
| 11b | A549 (Lung) | VEGFR-2/c-Met | 6.68 | Sorafenib | 6.32 | [8] |
| 11b | PC-3 (Prostate) | VEGFR-2/c-Met | 7.06 | Sorafenib | 6.57 | [8] |
| 8d | MCF-7 (Breast) | Combretastatin A-4 Mimic | More Potent | Combretastatin A-4 | Standard | [6] |
Note: "Significant" and "Comparable" are used where specific numerical data was not provided in the source review.
Experimental Protocols
1.4.1. Protocol: Synthesis of a 2-Arylbenzoxazole Derivative
This protocol provides a generalized, yet robust, method for the synthesis of 2-arylbenzoxazoles, a common structural motif in anticancer derivatives. The choice of an acid catalyst is crucial for promoting the condensation and subsequent cyclization, while removing water drives the reaction to completion.[11]
Objective : To synthesize a 2-arylbenzoxazole via condensation of 2-aminophenol and a substituted aromatic aldehyde.
Materials :
-
2-aminophenol (1 equivalent)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)
-
Catalyst: p-toluenesulfonic acid (0.1 equivalent)
-
Solvent: Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux, extraction, and purification
Procedure :
-
Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask : To the round-bottom flask, add 2-aminophenol (1 eq.), the substituted aromatic aldehyde (1 eq.), and p-toluenesulfonic acid (0.1 eq.).
-
Solvent Addition : Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Reaction : Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 4-8 hours).
-
Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-arylbenzoxazole.
-
Characterization : Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][12]
1.4.2. Workflow: Anticancer Activity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Chapter 2: Antimicrobial Applications of Benzoxazoles
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities to combat drug-resistant pathogens.[9] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal properties, making them an important scaffold in the search for next-generation antimicrobial agents.[9][13][14]
Mechanism of Antimicrobial Action
A primary mechanism for the antibacterial activity of benzoxazoles is the inhibition of bacterial DNA gyrase .[9][10] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Its inhibition leads to the cessation of these critical cellular processes and ultimately, bacterial death. This target is attractive because DNA gyrase is present in bacteria but not in humans, offering a pathway for selective toxicity.[10] Molecular docking studies have corroborated this mechanism, showing favorable binding of 2-substituted benzoxazole derivatives within the active site of the E. coli DNA gyrase.[9]
Spectrum of Activity
Benzoxazole compounds have shown efficacy against a range of microorganisms:
-
Gram-Positive Bacteria : Including Staphylococcus aureus and Bacillus subtilis.[14][15]
-
Gram-Negative Bacteria : Notably effective against Escherichia coli and Pseudomonas aeruginosa.[9][15]
-
Fungal Pathogens : Demonstrating activity against species like Candida albicans and Aspergillus niger.[14][15]
The structural features of the benzoxazole derivative significantly influence its spectrum and potency. For example, studies have found that derivatives lacking a methylene bridge between the oxazole and a substituted phenyl ring were more active than those with the bridge.[10]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for representative benzoxazole compounds against various microbial strains.
| Compound ID | Microbial Strain | Strain Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Compound 21 | E. coli | Gram-Negative | ~25 | - | - | [9] |
| Compound 18 | E. coli | Gram-Negative | ~25 | - | - | [9] |
| Compound 10 | B. subtilis | Gram-Positive | ~0.13 (1.14 x 10⁻³ µM) | Ofloxacin | ~0.13 (1.14 x 10⁻³ µM) | [15] |
| Compound 1 | C. albicans | Fungus | ~0.28 (2.28 x 10⁻³ µM) | Fluconazole | ~0.28 (2.28 x 10⁻³ µM) | [15] |
| Generic | E. faecalis | Gram-Positive | 64 | - | - | [16] |
Experimental Protocols
2.4.1. Protocol: Synthesis of Benzo[d]oxazole-2-thiol
This protocol details the synthesis of a key intermediate, benzo[d]oxazole-2-thiol, which is a versatile building block for many biologically active benzoxazole derivatives.[15]
Objective : To synthesize benzo[d]oxazole-2-thiol from 2-aminophenol.
Materials :
-
2-aminophenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol
-
Water
-
Standard reflux and filtration apparatus
Procedure :
-
Dissolution : Dissolve potassium hydroxide in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.
-
Reactant Addition : Add 2-aminophenol to the flask and stir until it dissolves.
-
Thionation : Carefully add carbon disulfide (CS₂) dropwise to the mixture. An exothermic reaction may occur.
-
Reflux : After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Precipitation : After reflux, cool the reaction mixture and pour it into a beaker of cold water.
-
Acidification : Acidify the mixture with a suitable acid (e.g., dilute HCl) until precipitation is complete.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Purification : Wash the solid with cold water and then recrystallize from an appropriate solvent like ethanol to obtain pure benzo[d]oxazole-2-thiol.
-
Characterization : Confirm the product's identity and purity via melting point determination and spectroscopic analysis (IR, NMR).
2.4.2. Workflow: Determination of MIC by Tube Dilution Method
The tube dilution method is a standard microbiological assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Chapter 3: Anti-inflammatory Applications of Benzoxazoles
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are often associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[17] Benzoxazole derivatives are being actively investigated as selective COX-2 inhibitors and as modulators of other inflammatory pathways, offering the potential for potent anti-inflammatory effects with improved safety profiles.[17][18]
Mechanisms of Anti-inflammatory Action
-
Selective COX-2 Inhibition : The therapeutic anti-inflammatory effects of NSAIDs are mediated by the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, stem from the inhibition of the constitutively expressed COX-1 enzyme.[17] Several 2-substituted benzoxazole derivatives have been synthesized that show potent anti-inflammatory activity with a significant gastro-protective effect, suggesting a selective inhibition of COX-2 over COX-1.[17]
Quantitative Data: In Vitro Anti-inflammatory Activity
The table below highlights the inhibitory activity of specific benzoxazole derivatives against key inflammatory targets.
| Compound ID | Target | Assay | IC50 (µM) | Citation |
| 3g | MD2 (IL-6 release) | LPS-induced IL-6 in vitro | 5.09 ± 0.88 | [19] |
| 3d | MD2 (IL-6 release) | LPS-induced IL-6 in vitro | 5.43 ± 0.51 | [19] |
| 3c | MD2 (IL-6 release) | LPS-induced IL-6 in vitro | 10.14 ± 0.08 | [19] |
| 2a, 2b | COX-2 (presumed) | Carrageenan-induced edema | Potent activity | [17] |
Experimental Protocols & Workflows
3.3.1. Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds. The injection of carrageenan induces a biphasic inflammatory response, which can be measured by the increase in paw volume.
Objective : To assess the in vivo acute anti-inflammatory effect of a benzoxazole derivative.
Materials :
-
Wistar rats (150-200g)
-
Test benzoxazole compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v Carrageenan solution in saline
-
Plethysmometer
Procedure :
-
Acclimatization : Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping : Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Dosing : Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Baseline Measurement : Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation : Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
3.3.2. Signaling Pathway: MD2-Mediated Inflammation
The following diagram illustrates how benzoxazole derivatives can intercept the LPS-induced inflammatory cascade by inhibiting MD2.
Caption: Inhibition of the LPS-TLR4 signaling pathway by MD2-targeting benzoxazoles.
Chapter 4: Applications in Neurodegenerative Disorders
Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant and growing healthcare challenge.[1] One of the primary therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21] Benzoxazole derivatives have been designed and synthesized as potent inhibitors of these enzymes.[1][22]
Mechanism of Action: Cholinesterase Inhibition
The core strategy is to design benzoxazole scaffolds that can fit into the active site of AChE and/or BuChE, blocking their catalytic activity. This increases the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function in AD patients.[21] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as chloro (–Cl) and nitro (–NO₂), on the phenyl rings of benzoxazole-oxazole hybrids enhances their inhibitory activity.[1]
Quantitative Data: Cholinesterase Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference Drug | Target | IC50 (µM) | Citation |
| Analogue 11 | AChE | 0.90 ± 0.05 | Donepezil | AChE | ~2.45 | [1] |
| Analogue 11 | BuChE | 1.10 ± 0.10 | Donepezil | BuChE | ~4.50 | [1] |
| Compound F3 | AChE | ~1.65 (Binding Energy -7.663 kcal/mol) | Donepezil | AChE | (Binding Energy -8.695 kcal/mol) | [21] |
Workflow: Screening for AChE Inhibitors
A typical in vitro screening process for identifying novel AChE inhibitors follows a well-established biochemical assay, often based on the Ellman's method.
Caption: Workflow for in vitro screening of acetylcholinesterase (AChE) inhibitors.
Conclusion and Future Directions
The benzoxazole scaffold has unequivocally established its role as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, with compelling preclinical data in oncology, infectious diseases, inflammation, and neurodegeneration.[2][13][23] The synthetic versatility of the benzoxazole core allows for fine-tuning of its pharmacological properties, a feature that medicinal chemists continue to exploit in the rational design of new drug candidates.[23]
Future research will likely focus on several key areas:
-
Target Selectivity : Further structural modifications to enhance selectivity for specific targets (e.g., COX-2 over COX-1, specific kinases) to minimize off-target effects and improve safety profiles.
-
Pharmacokinetics : Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent in vitro activity into in vivo efficacy.
-
Novel Mechanisms : Exploration of benzoxazoles against new and emerging biological targets.
-
Clinical Translation : Advancing the most promising lead compounds from preclinical studies into human clinical trials.
The wealth of research compiled in this guide underscores the continued high interest and potential of benzoxazole-containing compounds. They represent a significant opportunity for the development of novel therapeutics to address some of the most pressing medical needs of our time.
References
- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ajphs.com [ajphs.com]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 19. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to 5-Methoxy-2-methylbenzoxazole for Researchers and Drug Developers
Foreword: Unveiling a Scaffold of Potential
In the landscape of heterocyclic chemistry, the benzoxazole core stands as a privileged scaffold, a recurring motif in compounds exhibiting a remarkable breadth of biological activities. Within this family, 5-Methoxy-2-methylbenzoxazole emerges as a molecule of nuanced potential. Its deceptively simple structure, a benzoxazole core adorned with a methoxy and a methyl group, belies a complex interplay of electronic and steric factors that render it a compelling subject for scientific inquiry. This guide, intended for researchers, medicinal chemists, and drug development professionals, aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its prospective applications in the pharmaceutical and material sciences. We will delve into the "why" behind the "how," offering insights into the rationale of experimental design and fostering a deeper understanding of this intriguing molecule.
I. The Molecular Architecture: Physicochemical Properties
This compound, with the chemical formula C₉H₉NO₂, is a small, aromatic heterocyclic compound. The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure, while the substituents at the 2- and 5-positions dictate its unique chemical personality.
| Property | Value | Source |
| CAS Number | 5676-57-3 | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity (typical) | ≥98% | [3] |
The methoxy group at the 5-position acts as an electron-donating group, influencing the electron density of the aromatic system and, consequently, its reactivity and biological interactions. The methyl group at the 2-position, while seemingly simple, provides a key site for potential functionalization and can impact the molecule's binding affinity to biological targets.
II. Synthesis and Purification: From Precursors to Purity
The cornerstone of any research endeavor is the reliable synthesis of the target compound. The construction of the this compound scaffold is most commonly achieved through the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent, in this case, acetic anhydride.[1]
A. The Core Reaction: A Mechanistic Perspective
The synthesis hinges on the reaction between 4-methoxy-2-aminophenol and acetic anhydride. The mechanism proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.
Caption: General workflow for the synthesis of this compound.
B. Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
4-methoxy-2-aminophenol
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminophenol (1 equivalent) in a suitable solvent such as toluene or acetic acid.
-
Acylation: Slowly add acetic anhydride (1.1 equivalents) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
C. Purity and Characterization: Ensuring a Solid Foundation
The purity of the synthesized compound is paramount for reliable biological and physicochemical studies.
Purification Strategy:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Column Chromatography: For separating the product from closely related impurities, column chromatography is the method of choice. The polarity of the eluent system should be optimized to achieve good separation.
Caption: Purification and characterization workflow.
III. Spectroscopic Fingerprint: Unambiguous Identification
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |
| ¹H NMR | ~2.6 | s, 3H, -CH₃ | [4] |
| ~3.8 | s, 3H, -OCH₃ | [1] | |
| ~6.8-7.5 | m, 3H, Ar-H | [1] | |
| ¹³C NMR | ~14.0 | -CH₃ | [1] |
| ~55.8 | -OCH₃ | [1] | |
| ~100-150 | Aromatic carbons | [1] | |
| ~164.0 | C2 (oxazole ring) | [1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): Under ESI conditions, this compound typically forms a protonated molecular ion [M+H]⁺ at m/z 164.07.[1] Adducts with sodium [M+Na]⁺ (m/z 186.05) and potassium [M+K]⁺ (m/z 202.03) may also be observed.[1]
-
Electron Ionization (EI): The EI mass spectrum of 2-methylbenzoxazole shows a prominent molecular ion peak at m/z 133.[5] For this compound, the molecular ion peak would be at m/z 163. Characteristic fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group or the 2-position, or the loss of a formyl radical (•CHO).
IV. The Biological Arena: A Scaffold of Diverse Potential
While specific biological data for this compound is limited in the public domain, the broader class of 2,5-disubstituted benzoxazoles has been extensively studied, revealing a wide spectrum of pharmacological activities.[1] This provides a strong rationale for investigating the potential of this compound in various therapeutic areas.
A. Anticancer Potential: Targeting Uncontrolled Growth
Benzoxazole derivatives have demonstrated significant anticancer properties.[6] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. Given that many anticancer agents are small, heterocyclic molecules, this compound represents a promising candidate for screening in cancer cell lines.
Proposed Experimental Protocol for In Vitro Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the IC₅₀ concentration of the compound.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
B. Antiviral Activity: A Potential Weapon Against Viral Threats
Certain benzoxazole derivatives have shown promise as antiviral agents, with some exhibiting inhibitory activity against HIV reverse transcriptase.[1] The planar, aromatic nature of the benzoxazole scaffold allows it to intercalate into biological macromolecules, a common mechanism for antiviral drugs.
Proposed Experimental Protocol for Antiviral Screening (e.g., against Herpes Simplex Virus - HSV):
-
Cell and Virus Culture: Use a suitable host cell line (e.g., Vero cells) and a stock of the target virus (e.g., HSV-1).
-
Plaque Reduction Assay:
-
Infect confluent cell monolayers with the virus in the presence of varying concentrations of this compound.
-
After an incubation period, fix and stain the cells.
-
Count the number of viral plaques to determine the extent of viral replication inhibition.
-
Calculate the EC₅₀ value (the concentration that reduces the number of plaques by 50%).[7]
-
-
Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay on uninfected cells to determine the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
C. Neuroprotective Effects: Shielding the Nervous System
The potential for benzoxazoles to exert neuroprotective effects is an emerging area of research.[1] Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity, and compounds that can mitigate these processes are of great interest.
Proposed Experimental Protocol for Neuroprotective Screening:
-
Neuronal Cell Culture: Use primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Neuronal Damage: Induce cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or glutamate for an excitotoxicity model.
-
Neuroprotection Assay:
-
Pre-treat the cells with different concentrations of this compound before adding the neurotoxin.
-
After a suitable incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[8]
-
-
Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3 activity).
Caption: Potential biological activities and mechanisms of action for the benzoxazole scaffold.
V. Future Directions and Concluding Remarks
This compound stands at the intersection of synthetic accessibility and biological potential. While the existing body of literature provides a tantalizing glimpse into its possibilities, it is clear that this molecule is ripe for further exploration. The synthetic route is straightforward, allowing for the generation of sufficient material for comprehensive screening. The structural alerts from related benzoxazole derivatives strongly suggest that investigations into its anticancer, antiviral, and neuroprotective properties are warranted.
For the medicinal chemist, this compound offers a versatile template for the design of novel therapeutics. The methyl group at the 2-position can be readily functionalized to explore structure-activity relationships, and the methoxy group at the 5-position can be modified to fine-tune the electronic properties and metabolic stability of the molecule.
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 5. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside [pubmed.ncbi.nlm.nih.gov]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxy-2-methylbenzoxazole Derivatives
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide-ranging biological activities.[1] This privileged heterocyclic scaffold is a key component in numerous pharmacologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The inherent structural rigidity and unique electronic characteristics of the benzoxazole ring system make it a versatile template for the design of novel therapeutic agents. The title compound, 5-Methoxy-2-methylbenzoxazole, and its derivatives are of particular interest as intermediates in the synthesis of more complex drug candidates and functional materials.[2] The methoxy group at the 5-position and the methyl group at the 2-position provide specific electronic properties that can influence both the chemical reactivity and biological interactions of these molecules.[2]
This technical guide provides a comprehensive overview of the synthesis of this compound, offering a detailed, field-proven protocol, mechanistic insights, and characterization data to support researchers, scientists, and drug development professionals.
Core Synthetic Strategy: Condensation and Cyclization
The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a suitable carbonyl-containing compound, followed by an intramolecular cyclization and dehydration.[1] For the synthesis of this compound, the key starting materials are 4-methoxy-2-aminophenol and acetic anhydride.
The reaction proceeds in two main stages:
-
Acylation: The amino group of 4-methoxy-2-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an o-hydroxyamide intermediate. This initial acylation is typically rapid.[1]
-
Cyclodehydration: The hydroxyl group of the intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring. This step is often facilitated by heating.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methoxy-2-aminophenol | C₇H₉NO₂ | 139.15 | 10 | 1.39 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 12 | 1.1 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography (optional)
-
Apparatus for recrystallization
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methoxy-2-aminophenol (1.39 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 mL, 12 mmol) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.[3][4][5][6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Column Chromatography: If necessary, the product can be further purified by silica gel column chromatography using a gradient eluent system of hexane and ethyl acetate.[7]
Reaction Workflow and Mechanism
The synthesis of this compound from 4-methoxy-2-aminophenol and acetic anhydride is a robust and efficient process. The following diagram illustrates the overall workflow.
Caption: Overall synthesis workflow for this compound.
The underlying mechanism involves a two-step process: nucleophilic acylation followed by intramolecular cyclodehydration, as depicted below.
Caption: Reaction mechanism for the formation of this compound.
Characterization of this compound
To ensure the identity and purity of the synthesized compound, a thorough characterization using various analytical techniques is essential.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molar Mass | 163.17 g/mol [8] |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not readily available, but expected to be a crystalline solid at room temperature. |
| Boiling Point | 250 °C at 760 mmHg[2] |
| Density | 1.166 g/cm³[2] |
Spectroscopic Data
The following data provides a reference for the characterization of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the methyl group. The exact chemical shifts and coupling constants will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Predicted chemical shifts are provided in the table below.
| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
| C2 (C=N) | ~163 |
| C4 | ~110 |
| C5 | ~156 |
| C6 | ~112 |
| C7 | ~118 |
| C7a | ~142 |
| C3a | ~149 |
| -OCH₃ | ~56 |
| -CH₃ | ~14 |
| (Data sourced from SpectraBase)[9] |
-
Mass Spectrometry (MS): Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 164.07.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bond of the oxazole ring, the C-O-C stretching of the methoxy group and the ether linkage in the ring, and the C-H bonds of the aromatic ring and the methyl group.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-Methoxy-2-aminophenol: May be harmful if swallowed. Handle with care, avoiding dust inhalation and contact with skin and eyes.
-
Acetic Anhydride: Flammable liquid and vapor.[10] It is corrosive and causes severe skin burns and eye damage.[10] It is also harmful if swallowed or inhaled.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Synthesis of this compound Derivatives
The protocol described above can be adapted for the synthesis of a variety of this compound derivatives by modifying the starting materials.
-
Varying the 2-substituent: By replacing acetic anhydride with other carboxylic acid derivatives (e.g., acyl chlorides, other anhydrides) or aldehydes, a wide range of substituents can be introduced at the 2-position of the benzoxazole ring.[1]
-
Varying the substitution on the benzene ring: Starting with different substituted o-aminophenols allows for the synthesis of benzoxazoles with diverse substitution patterns on the benzene ring.[11]
The versatility of this synthetic approach makes it a valuable tool for generating libraries of benzoxazole derivatives for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety guidelines, researchers can reliably prepare this valuable heterocyclic compound. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of subsequent research and development activities. The adaptability of this synthetic methodology further underscores its utility in the exploration of novel benzoxazole derivatives with potential applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5676-57-3 [smolecule.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 5-Methoxy-2-methylbenzoxazole
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxy-2-methylbenzoxazole. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition and analysis. The method employs a straightforward protein precipitation for sample extraction, followed by a rapid reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high throughput and reliable quantification, making it suitable for various stages of drug discovery and development. All procedural choices are rationalized to provide a clear understanding of the method's underlying principles, ensuring scientific integrity and reproducibility.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₉H₉NO₂.[1] Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As such, a robust and reliable analytical method is crucial for the pharmacokinetic and metabolic studies essential in the drug development pipeline. LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for the precise quantification of small molecules in complex biological matrices.[4][5]
This document provides a detailed protocol for the analysis of this compound, grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1][9] |
| Molecular Weight | 163.17 g/mol | [1][9] |
| LogP (octanol-water) | 2.14480 | [1] |
| Boiling Point | 250 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| Protonated Ion [M+H]⁺ | m/z 164.07 | [1] |
The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in organic solvents, which is advantageous for sample preparation and reversed-phase chromatography.[1]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled analog or a compound with similar chromatographic and ionization properties.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Curve Standards: Spike the control biological matrix with the appropriate working standard solutions to achieve a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QCs at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), independent of the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which is suitable for moderately lipophilic compounds like this compound.[10][11]
-
Aliquot 50 µL of study samples, calibration standards, or QCs into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard. The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.
-
Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Add 100 µL of ultrapure water to the supernatant. This step reduces the organic content of the final sample, preventing peak distortion during injection.[12]
-
Seal the plate or vial and place it in the autosampler for injection.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography System:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | C18 columns provide excellent retention for moderately non-polar compounds like this compound.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient | See Table Below | A gradient elution is necessary to ensure adequate retention of the analyte while eluting more polar matrix components early and strongly retained components later. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry System:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar to moderately polar small molecules.[4] The benzoxazole nitrogen is readily protonated. |
| MRM Transitions | See Table Below | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5] |
| Ion Source Temp. | 500 °C | Optimizes desolvation of the ESI droplets. |
| Capillary Voltage | 3.5 kV | Creates the electrostatic field for ion formation. |
| Dwell Time | 100 ms | Balances the number of data points across the peak with sensitivity. |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 164.1 | 121.1 (Quantifier) | 20 |
| 164.1 | 94.1 (Qualifier) | 25 | |
| Internal Standard (Example) | User Defined | User Defined | User Defined |
Note: Product ions and collision energies are hypothetical and require experimental optimization on the specific mass spectrometer.
Method Validation Considerations
A full validation of this method should be conducted in accordance with regulatory guidelines.[6][7][14] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks from endogenous matrix components at the retention time of the analyte and IS.
-
Matrix Effect: Assessment of ionization suppression or enhancement caused by co-eluting matrix components.[15][16][17] This can be evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Calibration Curve: Linearity, range, and weighting model. A typical acceptance criterion is a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).
-
Recovery: The efficiency of the extraction process, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluation of analyte stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions ensure reliable data quality. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the accurate assessment of this compound in preclinical and clinical studies.
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. tecan.com [tecan.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. fda.gov [fda.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Application Notes and Protocols for the Exploration of 5-Methoxy-2-methylbenzoxazole in Anticancer Drug Discovery
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Oncology
The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and selectivity against tumor cells.[1][2] Within the vast realm of heterocyclic chemistry, the benzoxazole core has emerged as a "privileged scaffold"—a structural framework that consistently appears in molecules with significant pharmacological activities.[3][4][5] Benzoxazole derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6]
In the context of oncology, the versatility of the benzoxazole nucleus allows for chemical modifications that can be fine-tuned to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[4] Numerous studies have highlighted the potential of this scaffold in developing agents that can induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit key signaling pathways that drive tumor growth.[6][7][8] This document provides a detailed guide for the investigation of a specific, yet underexplored, member of this family: 5-Methoxy-2-methylbenzoxazole . While direct extensive research on this particular compound is limited, its structural features—a methyl group at the 2-position and a methoxy group at the 5-position—are present in other benzoxazole analogues with demonstrated anticancer potential.[3][9] The methoxy group, in particular, is a prevalent substituent in many drug molecules, known to influence ligand-target binding, physicochemical properties, and metabolic stability.[10]
These application notes are designed to provide researchers with a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound, thereby enabling a thorough assessment of its potential as a novel anticancer agent.
Hypothesized Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many benzoxazole derivatives are known to trigger the intrinsic apoptotic pathway.[8] This is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death.[6][8]
-
Cell Cycle Arrest: The compound may interfere with the progression of the cell cycle, potentially causing arrest in the G0/G1 or G2/M phases.[6][7] This prevents cancer cells from replicating and can be a precursor to apoptosis.
-
Kinase Inhibition: Several benzoxazole derivatives have been identified as inhibitors of critical protein kinases involved in cancer signaling.[11] A plausible target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its nutrient and oxygen supply. Another potential target is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.[6]
PART 1: SYNTHESIS AND CHARACTERIZATION
A robust and reproducible synthesis is the foundational step in the evaluation of any new chemical entity. The most direct and classical approach to synthesizing this compound is through the condensation and subsequent cyclization of 4-methoxy-2-aminophenol with an acetylating agent such as acetic anhydride.[11]
Protocol 1: Synthesis of this compound
Causality: This protocol relies on the nucleophilic attack of the amino group of 4-methoxy-2-aminophenol on the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization via the phenolic hydroxyl group to form the stable benzoxazole ring.
Materials:
-
4-methoxy-2-aminophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-2-aminophenol (1 equivalent) and acetic anhydride (1.1 equivalents).
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at 120-140°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Validation: The identity and purity of the synthesized this compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
PART 2: IN VITRO ANTICANCER EVALUATION
The initial assessment of a compound's anticancer potential is conducted through a series of in vitro assays on a panel of human cancer cell lines. This allows for the determination of cytotoxicity and provides insights into the mechanism of action.
Experimental Workflow for In Vitro Screening
Protocol 2: Cell Viability Assay (MTT/XTT)
Causality: This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals. If using XTT, the formazan product is water-soluble and this step is not needed.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound Class | Cancer Cell Line | Example IC₅₀ (µM) |
| 2-Arylbenzoxazoles | NCI-H460 (Lung) | 0.4 - 1.1 |
| Benzoxazole-Oxadiazole Hybrids | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | 0.10 - 0.22 |
| 5-Methylbenzo[d]oxazole Derivatives | HepG2 (Liver) | 3.22 |
Note: This table presents example data for structurally related benzoxazole derivatives to provide a benchmark for expected potency. Data is compiled from multiple sources.[4][9]
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its predetermined IC₅₀ concentration. Include an untreated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration.
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and obtain a single-cell suspension.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.
PART 3: IN VIVO EFFICACY EVALUATION
Promising results from in vitro studies warrant further investigation in a living organism to assess the compound's efficacy and safety in a more complex biological system. The human tumor xenograft model is a standard preclinical model for this purpose.
Protocol 5: Human Tumor Xenograft Model
Causality: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for growth in response to treatment. This provides a crucial assessment of the compound's potential therapeutic effect in a whole-organism context.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that showed high sensitivity in vitro
-
This compound formulated in a suitable vehicle for administration (e.g., a solution in saline with a co-solvent like DMSO and a surfactant like Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Assess the safety of the compound by monitoring changes in body weight and any signs of distress.
Hypothesized Signaling Pathway
Conclusion and Future Directions
These application notes provide a structured and comprehensive approach to evaluating the anticancer potential of this compound. By following these protocols, researchers can systematically assess its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy. The benzoxazole scaffold holds significant promise in the development of novel cancer therapeutics, and a thorough investigation of this specific derivative is a worthwhile endeavor. Positive outcomes from these studies would pave the way for further lead optimization, pharmacokinetic studies, and ultimately, potential clinical development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions [organic-chemistry.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Buy this compound | 5676-57-3 [smolecule.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. EP0447965A1 - Process for the preparation of 2-methylbenzoxazole - Google Patents [patents.google.com]
- 11. uwaterloo.ca [uwaterloo.ca]
Application Notes and Protocols: Experimental Protocol for Evaluating the Antimicrobial Activity of 5-Methoxy-2-methylbenzoxazole
For: Researchers, scientists, and drug development professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3][4] The benzoxazole nucleus is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[3][4] Specifically, substitutions on the benzoxazole ring system have been shown to modulate antimicrobial potency. This document provides a detailed experimental protocol for evaluating the antimicrobial activity of a specific derivative, 5-Methoxy-2-methylbenzoxazole, to determine its potential as a novel antimicrobial agent.
These protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[5][6][7] The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant bacteria.
Safety Precautions
Hazard Identification: this compound may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[8]
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust or vapors.[9]
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.[9][10]
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][12] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5][12][13]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Experimental Protocol: Broth Microdilution
1. Preparation of Stock Solutions:
- Prepare a stock solution of this compound in sterile DMSO at a concentration of 1280 µg/mL. The choice of solvent is critical and should be inert towards the microorganisms at the tested concentrations.
- Prepare a stock solution of the positive control antibiotic in an appropriate solvent as per manufacturer's instructions.
2. Preparation of Microtiter Plates:
- Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the this compound stock solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[15]
- Optionally, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
Data Presentation: MIC Values
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Experimental Value | Experimental Value |
| Escherichia coli (ATCC 25922) | Gram-negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Experimental Value | Experimental Value |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Experimental Value | Experimental Value |
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][16] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials and Reagents
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-spreader or inoculation loop
-
Incubator (35 ± 2°C)
Experimental Protocol: MBC Determination
1. Subculturing from MIC Plate:
- Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
- From each of these clear wells, and from the growth control well, take a 10 µL aliquot.
2. Plating:
- Spot-inoculate or spread the 10 µL aliquot onto a labeled MHA plate.
3. Incubation:
- Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
4. Determination of MBC:
- After incubation, count the number of colonies on each plate.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][17]
Data Presentation: MBC and MBC/MIC Ratio
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | From MIC | Experimental Value | Calculated | Bactericidal/Bacteriostatic |
| Escherichia coli (ATCC 25922) | From MIC | Experimental Value | Calculated | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Experimental Workflow: MBC Determination
Caption: Workflow for MBC determination following MIC assay.
Part 3: Agar Disk Diffusion Method (Qualitative Screening)
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[18][19] It provides a visual confirmation of antimicrobial activity through the formation of an inhibition zone.[20][21]
Materials and Reagents
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Ruler or calipers
Experimental Protocol: Disk Diffusion
1. Preparation of Inoculum:
- Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
2. Inoculation of MHA Plates:
- Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[18]
3. Application of Disks:
- Allow the plate to dry for a few minutes.
- Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the surface of the agar.
- Gently press the disk to ensure complete contact with the agar.[22] Do not move the disk once it has been placed.[22]
- A disk impregnated with the solvent (DMSO) should be used as a negative control.
4. Incubation:
- Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
5. Measurement and Interpretation:
- After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters (mm).
- The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
Data Presentation: Zone of Inhibition
| Test Microorganism | Compound Concentration on Disk (µg) | Diameter of Inhibition Zone (mm) |
| Staphylococcus aureus (ATCC 29213) | Known Amount | Experimental Value |
| Escherichia coli (ATCC 25922) | Known Amount | Experimental Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of this compound. By systematically determining the MIC, MBC, and observing zones of inhibition, researchers can effectively characterize the compound's potency and spectrum of activity. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. Adherence to standardized methodologies ensures the generation of high-quality, reproducible data critical for the advancement of novel antimicrobial drug discovery programs.
References
- 1. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: 5-Methoxy-2-methylbenzoxazole as a Versatile Fluorescent Probe
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzoxazole Scaffold in Fluorescent Sensing
Benzoxazole derivatives represent a robust and versatile class of heterocyclic fluorophores widely employed in chemical and biological sensing.[1][2] Their rigid, planar structure and extended π-conjugated system give rise to favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity. The core benzoxazole structure can be readily functionalized, allowing for the rational design of probes that exhibit changes in their fluorescence output—such as intensity or wavelength—in response to specific analytes or changes in their local microenvironment.
5-Methoxy-2-methylbenzoxazole is a member of this family, featuring an electron-donating methoxy group on the benzene ring. This substitution can influence the molecule's electronic and photophysical properties, making it a promising candidate for development into targeted fluorescent probes.[2] While extensive characterization of this specific molecule is emerging, its structural similarity to other well-studied benzoxazoles allows us to outline its potential applications and provide detailed protocols for its use in research and development. This document serves as a technical guide for researchers, scientists, and drug development professionals on the prospective applications of this compound as a fluorescent probe for pH and metal ion detection.
Principle of Operation: Modulating Fluorescence
The fluorescence of benzoxazole derivatives is highly sensitive to their chemical environment. Two primary mechanisms are often exploited for sensing applications: pH-dependent protonation/deprotonation and metal ion chelation.
-
pH Sensing: Many benzoxazole derivatives contain acidic or basic moieties that can be protonated or deprotonated in response to pH changes. This alteration of the molecule's electronic structure can significantly impact its fluorescence properties, leading to either an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric sensing).[1][3][4] For this compound, the nitrogen atom in the oxazole ring can potentially be protonated under acidic conditions, which would alter its fluorescence profile.
-
Metal Ion Detection: The benzoxazole core, particularly the nitrogen and oxygen atoms, can act as a chelating site for various metal ions.[3][5][6] Upon binding to a metal cation such as Zn²⁺, Cd²⁺, or Fe³⁺, the probe's conformational flexibility may be restricted, or electronic processes like Photoinduced Electron Transfer (PET) can be inhibited.[6][7] Both scenarios typically lead to a significant enhancement of fluorescence, providing a "turn-on" signal for the detection of the target ion.[6][7]
Photophysical & Chemical Properties
While detailed, peer-reviewed photophysical data for this compound is not extensively published, we can infer its likely properties from its structure and data on analogous compounds. The following table summarizes key chemical properties and provides estimated photophysical parameters based on similar benzoxazole derivatives.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉NO₂ | [2][8] |
| Molecular Weight | 163.17 g/mol | [8] |
| CAS Number | 5676-57-3 | [8] |
| Purity | ≥98% (Typical Commercial Grade) | |
| Appearance | Likely a powder or crystalline solid | |
| Solubility | Soluble in organic solvents like DMSO, ethanol, acetonitrile | Inferred |
| Est. Excitation Max (λex) | ~340 - 360 nm | Inferred from analogs |
| Est. Emission Max (λem) | ~400 - 450 nm | Inferred from analogs |
| Est. Quantum Yield (Φ) | Moderate to high in non-polar solvents | Inferred from analogs |
Note: Photophysical properties are estimates and must be experimentally determined for the specific solvent and conditions used.
Application 1: Ratiometric Sensing of Environmental pH
The potential for protonation of the benzoxazole nitrogen makes this compound a candidate for pH sensing. A protonated state may exhibit a different emission wavelength compared to the neutral state, allowing for ratiometric measurements that are independent of probe concentration.
Workflow for pH Titration and pKa Determination
Caption: Workflow for characterizing the pH response of the probe.
Detailed Protocol: pH Titration
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at 4°C.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10) with known pH values.
-
Working Solution: For each pH value, prepare a working solution by diluting the probe stock solution into the buffer to a final concentration of 5-10 µM.
-
Causality Note: The final DMSO concentration should be kept low (<1%) to minimize solvent effects on the fluorescence and pH reading.
-
-
Equilibration: Allow the working solutions to equilibrate for at least 10 minutes at room temperature in a quartz cuvette.
-
Spectrofluorometry:
-
Set the excitation wavelength to the determined maximum (~350 nm, requires initial absorbance scan).
-
Record the fluorescence emission spectrum for each sample across a range (e.g., 380 nm to 600 nm).
-
-
Data Analysis:
-
Identify the two emission maxima corresponding to the acidic and basic forms of the probe.
-
Calculate the ratio of fluorescence intensities at these two wavelengths (e.g., I₄₄₀ₙₘ / I₅₄₀ₙₘ).
-
Plot this intensity ratio against the pH.
-
Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve represents the apparent pKa of the probe.
-
Application 2: "Turn-On" Detection of Divalent Metal Cations
Benzoxazole derivatives are excellent chemosensors for divalent cations like Zn²⁺.[6][7][9] Binding of the metal ion can restrict intramolecular motions and block non-radiative decay pathways, causing a significant increase in fluorescence intensity (Chemiosmotic Enhancement Factor, CHEF effect).
Mechanism of Metal Ion Sensing
Caption: Chelation-enhanced fluorescence (CHEF) mechanism for metal detection.
Detailed Protocol: Zinc (Zn²⁺) Detection
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in acetonitrile or DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4) to mimic physiological conditions.
-
-
Assay Setup:
-
In a quartz cuvette, add the working buffer.
-
Add the probe stock solution to a final concentration of 5 µM.
-
Record a baseline fluorescence spectrum (Excitation ~350 nm, Emission ~380-600 nm).
-
-
Titration:
-
Add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve a stepwise increase in Zn²⁺ concentration (e.g., from 0 to 20 µM).
-
After each addition, mix gently and allow 2-3 minutes for equilibration before recording the fluorescence spectrum.
-
-
Selectivity Test (Self-Validation):
-
Prepare separate samples containing the probe (5 µM) in buffer.
-
Add a high concentration (e.g., 50 µM) of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to different samples.
-
Record the fluorescence spectrum for each and compare the intensity change to that induced by Zn²⁺. This step is crucial to establish the probe's selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
This plot can be used to determine the detection limit and the binding stoichiometry (using a Job's plot if required).
-
Considerations for Live Cell Imaging
While the protocols above are for in vitro characterization, this compound's core structure suggests potential for live-cell imaging.[][11][12] Key considerations include:
-
Cellular Uptake: The probe's hydrophobicity will determine its ability to cross the cell membrane.
-
Cytotoxicity: An MTT assay or similar viability test must be performed to determine a non-toxic working concentration.
-
Localization: The probe may accumulate in specific organelles (e.g., lipid droplets, mitochondria) depending on its physicochemical properties. Co-localization studies with organelle-specific dyes are necessary.[13]
General Protocol for Cell Staining
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes suitable for microscopy. Culture until 60-80% confluent.
-
Probe Loading: Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM (concentration to be optimized).
-
Incubation: Replace the culture medium with the probe-containing medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells two or three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., ~350 nm excitation, ~450 nm emission).
Conclusion
This compound is a promising scaffold for the development of fluorescent probes. Based on the well-established behavior of the benzoxazole class of fluorophores, it holds significant potential for applications in sensing pH and detecting metal ions like Zn²⁺. The protocols provided herein offer a comprehensive starting point for researchers to characterize its properties and explore its utility in both chemical analysis and biological imaging. Experimental validation of the proposed photophysical properties and sensing capabilities is a critical next step in establishing this compound as a standard laboratory tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5676-57-3 [smolecule.com]
- 3. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ | MDPI [mdpi.com]
- 7. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ [boa.unimib.it]
- 11. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 12. benthamopen.com [benthamopen.com]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoxazole Derivatives
Abstract
This comprehensive guide details the methodologies for the robust analysis of benzoxazole derivatives using High-Performance Liquid Chromatography (HPLC). Benzoxazoles are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making their accurate quantification critical in pharmaceutical research and development.[1][2] This document provides a foundational understanding of the chromatographic principles involved, detailed protocols for method development, and practical guidance on sample preparation and data interpretation. Furthermore, it addresses common challenges and offers troubleshooting strategies to ensure reliable and reproducible results.
Introduction: The Significance of Benzoxazole Derivatives
Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1] This core structure is a vital pharmacophore in medicinal chemistry, contributing to a diverse range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The efficacy and safety of drug candidates containing the benzoxazole moiety are directly linked to their purity and concentration. Consequently, highly sensitive and accurate analytical methods like HPLC are indispensable for their characterization and quantification throughout the drug development lifecycle.
The inherent aromaticity of the benzoxazole ring system results in strong ultraviolet (UV) absorbance, making UV detection a primary and effective technique in HPLC analysis.[4][5][6] Many derivatives also exhibit fluorescence, opening the possibility for highly sensitive detection methods.[7][8][9][10][11] This guide will explore the nuances of leveraging these properties for optimal HPLC analysis.
Foundational Principles of HPLC for Benzoxazole Analysis
The separation of benzoxazole derivatives by HPLC is predominantly achieved using reversed-phase chromatography. This technique utilizes a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases.
Causality in Experimental Choices
-
Stationary Phase Selection: The choice between a C8 and a C18 column depends on the hydrophobicity of the specific benzoxazole derivatives being analyzed. More hydrophobic derivatives will exhibit stronger retention on a C18 column, while a C8 column can provide better peak shape and faster elution for more polar analogs. The use of end-capped columns is highly recommended to minimize peak tailing caused by interactions between basic nitrogen atoms in the benzoxazole structure and residual acidic silanol groups on the silica support.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol.[12][13][14] Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.[12] The ratio of organic modifier to water is a critical parameter for controlling retention times; increasing the organic content will decrease retention. For ionizable benzoxazole derivatives, controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent retention and peak shape.[14] A buffer concentration of 10-50 mM is generally sufficient.[14]
-
Detection Method:
-
UV-Visible Detection: Given their aromatic nature, benzoxazole derivatives typically exhibit strong UV absorbance in the range of 240-400 nm.[15] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.
-
Fluorescence Detection: Many benzoxazole derivatives are inherently fluorescent or can be derivatized to be so.[7][8][9] Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection, making it ideal for trace-level analysis. Excitation and emission wavelengths must be optimized for the specific analyte.
-
Experimental Protocols
Workflow for HPLC Analysis of Benzoxazole Derivatives
Caption: General workflow for the HPLC analysis of benzoxazole derivatives.
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol is suitable for the routine analysis and quantification of a moderately polar benzoxazole derivative.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the benzoxazole derivative standard or sample. b. Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[16] c. Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the detector (e.g., 10 µg/mL). d. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[16][17]
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). If pH control is necessary, use a 20 mM phosphate buffer (pH adjusted to a suitable value) as the aqueous component.[18]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte.
3. Data Analysis: a. Integrate the peak area of the analyte in the chromatogram. b. Quantify the analyte concentration by comparing its peak area to a calibration curve generated from standards of known concentrations.
Protocol 2: High-Throughput UHPLC Method
This protocol is designed for the rapid analysis of multiple samples, ideal for screening or reaction monitoring. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations and increased resolution.[19]
1. Sample Preparation: a. Follow the same procedure as in Protocol 1, ensuring the final dilution is compatible with the higher sensitivity of the UHPLC system.
2. UHPLC Instrumentation and Conditions:
- UHPLC System: A UHPLC system capable of operating at high pressures (e.g., >600 bar).
- Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[20]
- Mobile Phase: A gradient elution may be necessary for complex mixtures.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: e.g., 10-90% B over 2 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Detection: DAD detection, monitoring a range of wavelengths.
3. Data Analysis: a. Utilize the chromatography data system to process the rapid acquisitions. b. Quantification is performed as described in Protocol 1.
Data Presentation and Method Validation
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose.[21] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below.[22][23][24]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks, and peak purity analysis should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[25] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21] | For assay: 80-120% of the test concentration.[26] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0-102.0% for the analyte spiked into a placebo. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.[23] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining data quality and minimizing downtime.[27]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Low Signal | 1. Detector lamp is off. 2. No sample injected. 3. Incorrect mobile phase composition. | 1. Turn on the detector lamp. 2. Check the autosampler for proper operation. 3. Prepare fresh mobile phase and ensure correct composition.[28] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol activity). 2. Column overload. 3. Mismatched injection solvent and mobile phase. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.[29] 2. Dilute the sample. 3. Dissolve the sample in the mobile phase. |
| Peak Splitting or Shoulders | 1. Clogged column inlet frit. 2. Column void or channeling. 3. Co-elution of an impurity. | 1. Reverse-flush the column (disconnect from the detector). 2. Replace the column. 3. Adjust mobile phase composition to improve resolution. |
| Retention Time Drift | 1. Poor column temperature control. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Use a column oven.[28] 2. Prepare fresh mobile phase and ensure adequate equilibration time.[28] 3. Replace the column.[29] |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frit, column). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components to locate the blockage. 2. Ensure all samples are filtered before injection.[17] 3. Ensure mobile phase components are miscible and buffers are fully dissolved. |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis of benzoxazole derivatives. By understanding the fundamental principles of reversed-phase chromatography and carefully developing and validating methods, researchers can achieve accurate, reliable, and reproducible results. The provided protocols and troubleshooting guide serve as a practical resource for scientists and professionals in the pharmaceutical industry to ensure the quality and integrity of their analytical data for this important class of compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. mdpi.com [mdpi.com]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
- 10. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. welch-us.com [welch-us.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. greyhoundchrom.com [greyhoundchrom.com]
- 17. sartorius.com [sartorius.com]
- 18. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. UHPLC: The Greening Face of Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. ptfarm.pl [ptfarm.pl]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. mastelf.com [mastelf.com]
- 28. HPLC Troubleshooting Guide [scioninstruments.com]
- 29. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note & Protocol: High-Purity Isolation of Synthesized 5-Methoxy-2-methylbenzoxazole
Abstract
This document provides a comprehensive guide to the purification of 5-Methoxy-2-methylbenzoxazole, a key intermediate in medicinal chemistry and organic synthesis.[1] Achieving high purity of this compound is critical for ensuring reproducibility in downstream applications and for meeting stringent regulatory standards in drug development. This guide details three primary purification techniques: recrystallization, flash column chromatography, and vacuum distillation. It offers not only step-by-step protocols but also the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Purity
This compound (C₉H₉NO₂, MW: 163.17 g/mol ) is a heterocyclic building block whose derivatives are explored for a wide range of biological activities.[1] Its structural integrity and purity are paramount; impurities stemming from its synthesis can lead to misleading biological data, introduce variability in material properties, and form toxic byproducts in pharmaceutical preparations.
The classical synthesis route involves the condensation of 4-methoxy-2-aminophenol with acetic anhydride or a related acetyl source.[1] This reaction, while effective, can generate a profile of impurities including unreacted starting materials, polymeric side-products, and isomers. This application note serves as an expert-level resource for isolating this compound to a purity level of ≥98%, suitable for the most demanding research and development applications.[2]
Pre-Purification Analysis: Know Your Compound and Contaminants
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of this compound
Understanding these properties is the cornerstone of selecting and optimizing a purification method. For instance, the compound's thermal stability and high boiling point suggest that vacuum distillation is a viable method for removing non-volatile impurities.[1][3] Its moderate lipophilicity (LogP ≈ 2.14) indicates good solubility in common organic solvents, which is essential for both recrystallization and chromatography.[1]
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₉NO₂ | - |
| Molecular Weight | 163.17 g/mol [4] | Affects diffusion rates and elution in some chromatography types. |
| Boiling Point | 250°C at 760 mmHg[1] | Enables purification by vacuum distillation from non-volatile impurities. |
| LogP (octanol/water) | 2.14480[1] | Indicates moderate polarity; ideal for normal-phase chromatography. |
| Solubility | Soluble in many organic solvents, limited in water.[1] | Key for selecting solvents for recrystallization and chromatography. |
Common Synthesis-Related Impurities
The primary impurities are dictated by the synthesis pathway. The most common route, condensation of 4-methoxy-2-aminophenol and acetic anhydride, can produce:
-
Unreacted 4-methoxy-2-aminophenol: A more polar, phenolic starting material.
-
Diacylated byproduct: N,O-diacetyl-4-methoxy-2-aminophenol.
-
Polymeric materials: Formed under excessive heat or prolonged reaction times.
-
Positional Isomers: If the starting aminophenol contains isomeric impurities.
-
Degradation Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[5]
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.
Caption: Logical workflow for selecting a purification strategy.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization
Principle: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. It is the most efficient method for removing small amounts of impurities from a solid product.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Solvent(s): Ethanol, Water, Hexanes, Ethyl Acetate
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. A common and effective system is a mixture of ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stirring and gentle heating (to near boiling) will facilitate this process.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting:
-
Oiling Out: If the product separates as an oil, reheat the solution to dissolve the oil and add more of the primary solvent (ethanol) before cooling again more slowly.
-
No Crystals Form: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Protocol 2: Flash Column Chromatography
Principle: This is a powerful technique for separating compounds with different polarities.[6] A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase, typically silica gel). Less polar compounds travel through the column faster than more polar compounds, effecting separation.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (60 Å, 40-63 µm particle size)
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Sand
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection (TLC): First, determine the optimal solvent system using TLC. Spot the crude mixture on a silica gel TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of glass wool and a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column, tapping gently to ensure even packing. Add a protective layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle air pressure to begin the flow. Collect the eluting solvent in fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Vacuum Distillation
Principle: This method is ideal for purifying liquids or low-melting solids from non-volatile impurities. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation.[3]
Materials:
-
Crude or partially purified this compound
-
Short-path distillation apparatus
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the distillation flask with the crude material and a magnetic stir bar.
-
System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Distillation: The compound will begin to boil and condense on the cold finger or in the collection flask. Collect the fraction that distills at a constant temperature and pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.
Purity Verification: Analytical Techniques
Post-purification analysis is essential to confirm the identity and purity of the isolated this compound. A combination of techniques provides the most comprehensive assessment.[7][8][9]
| Analytical Technique | Primary Purpose | Expected Result for Pure Sample |
| TLC | Quick purity check, monitoring fractions. | A single spot with a consistent Rf value. |
| HPLC (RP-C18) [10][11] | Quantitative purity assessment. | A single major peak, purity typically calculated as >98% by area. |
| ¹H and ¹³C NMR [12] | Structural confirmation and impurity identification. | Spectrum consistent with the proposed structure; absence of impurity signals. |
| GC-MS [12] | Identification of volatile impurities and mass confirmation. | A single major peak with the correct mass-to-charge ratio (m/z = 163). |
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. biocompare.com [biocompare.com]
- 3. EP0447965A1 - Process for the preparation of 2-methylbenzoxazole - Google Patents [patents.google.com]
- 4. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. biomedres.us [biomedres.us]
- 8. rroij.com [rroij.com]
- 9. biomedres.us [biomedres.us]
- 10. Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Parametric Approach for In Vitro Cytotoxicity Profiling of 5-Methoxy-2-methylbenzoxazole
Introduction: The Need for Robust Cytotoxicity Assessment
5-Methoxy-2-methylbenzoxazole is a heterocyclic organic compound belonging to the benzoxazole class.[1][2] Benzoxazole derivatives are scaffolds of significant interest in medicinal chemistry, with various analogues demonstrating a wide spectrum of biological activities, including potential anticancer properties.[3][4][5] As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical first step.[6][7]
In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, providing essential data on a compound's effect on cell viability and function.[7][8] These assays enable a tiered screening approach, allowing for the rapid identification of toxic effects, elucidation of the mechanism of cell death, and informed selection of promising lead candidates before advancing to more complex and costly in vivo studies.[6]
This guide provides a comprehensive, multi-parametric strategy for assessing the in vitro cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond single-endpoint analyses to build a more complete and mechanistically informative cytotoxicity profile. We will detail protocols for assessing metabolic activity, membrane integrity, and key apoptotic pathways, explaining the scientific rationale behind each experimental choice.
Guiding Principle: A Multi-Assay Strategy for Comprehensive Profiling
No single assay can fully capture the complexity of a compound's interaction with a biological system.[9] A compound might inhibit proliferation (cytostatic effect) without immediately killing cells, or it might induce cell death through different mechanisms like apoptosis or necrosis. Relying on a single endpoint, such as metabolic activity, can therefore be misleading.[10]
Figure 1: Recommended workflow for cytotoxicity profiling.
Tier 1: Primary Screening with Metabolic Assays
Metabolic assays are often the first step in cytotoxicity screening due to their high-throughput nature and sensitivity.[12] They measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[13]
The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability.[14]
Scientific Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] This conversion only occurs in metabolically active cells, making the amount of formazan produced directly proportional to the number of living cells.[15] The insoluble formazan crystals are then dissolved in a solubilization agent, and the absorbance is measured spectrophotometrically.[14]
Figure 2: Principle of the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate overnight (or until cells reach desired confluency) at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10 µL of the MTT stock solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[12]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well.[15][16]
-
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Recommendation | Rationale |
| Cell Line | Application-specific (e.g., MCF-7, HepG2 for cancer) | Choose cell lines relevant to the compound's intended therapeutic area. |
| Seeding Density | 5,000 - 15,000 cells/well (cell line dependent) | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Vehicle | DMSO (≤0.5% final concentration) | Common solvent for organic compounds; concentration must be non-toxic to cells. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and long-term cytotoxic effects. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan development without causing artifacts. |
| Wavelength | 570 nm (Reference: 630-690 nm) | Optimal absorbance for formazan product.[14] |
Table 1: Key Experimental Parameters for the MTT Assay.
Tier 2: Confirmation with Membrane Integrity Assays
To confirm the results of the metabolic assay and to specifically measure cell death involving membrane rupture (necrosis or late-stage apoptosis), an orthogonal assay is essential.[10]
The Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[17] In healthy cells with intact plasma membranes, LDH remains within the cytoplasm. Upon membrane damage, LDH is rapidly released into the cell culture supernatant.[18] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[19] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[19]
Figure 3: Principle of the LDH release assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls in triplicate:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[19]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[10]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and dye solution).[18] Add 100 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: First, subtract the medium background absorbance from all values. Then, calculate the percent cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Tier 3: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next step is to investigate the underlying mechanism. The two most common pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Caspase-3/7 Activity Assay for Apoptosis
Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[20][21]
Scientific Principle: These assays utilize a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[22][23] In apoptotic cells, active caspase-3/7 cleaves this substrate, releasing a molecule (e.g., aminoluciferin or rhodamine 110) that generates a quantifiable light or fluorescent signal.[22][23] The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Protocol Outline: Luminescent Caspase-3/7 Assay
This protocol follows a simple "add-mix-measure" format.[22]
-
Cell Seeding & Treatment: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence assays. Treat with this compound as previously described. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent (or similar) to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Reactive Oxygen Species (ROS) Detection
Many cytotoxic compounds exert their effects by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[24][25]
Scientific Principle: ROS levels can be measured using cell-permeable fluorescent probes.[26] A common probe is 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26] The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol Outline: DCFH-DA ROS Assay
-
Cell Seeding & Treatment: Seed and treat cells as previously described.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add medium containing 5-10 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells again with warm PBS to remove any extracellular probe.
-
Fluorescence Reading: Add 100 µL of PBS to each well. Measure fluorescence immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Data Interpretation and Summary
The final step is to synthesize the data from all assays to build a comprehensive cytotoxicity profile for this compound.
| Assay | Principle | Primary Endpoint Measured | Advantages | Limitations |
| MTT | Mitochondrial enzyme activity | Cell viability/metabolic activity | High-throughput, inexpensive[27] | Indirect measure; interference from reducing/oxidizing compounds[11] |
| LDH Release | Release of cytosolic enzyme[17] | Cell death/membrane rupture | Direct measure of cytotoxicity; stable endpoint[18] | Does not detect cytostatic effects or early apoptosis[10] |
| Caspase-3/7 | Cleavage of DEVD substrate[21] | Apoptotic pathway activation | Mechanistic insight; high sensitivity[20] | Transient signal; specific to apoptosis |
| ROS Detection | Oxidation of fluorescent probe[26] | Intracellular oxidative stress | Mechanistic insight; early indicator of stress | Probes can be non-specific; transient signal[26] |
Table 2: Comparison of Recommended Cytotoxicity Assays.
By plotting the dose-response curves for each assay, you can calculate an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. A potent cytotoxic compound will show a low IC₅₀ in the MTT assay, a correspondingly low EC₅₀ in the LDH assay, and a significant increase in caspase and/or ROS signals at similar concentrations. Conversely, a compound that is primarily cytostatic may show a drop in the MTT signal without a corresponding increase in LDH release. This multi-parametric view provides a robust and reliable assessment of the compound's cellular effects.
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. benthamscience.com [benthamscience.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 24. labtoo.com [labtoo.com]
- 25. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Cell viability assays | PPTX [slideshare.net]
Application Notes and Protocols for Developing Enzyme Inhibition Assays with 5-Methoxy-2-methylbenzoxazole
Introduction: The Potential of Benzoxazoles in Enzyme Inhibition
Benzoxazoles are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure, consisting of a benzene ring fused to an oxazole ring, is a key feature in numerous molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] The biological effects of benzoxazole derivatives are often fine-tuned by the nature and position of substituents on the ring system.[3]
5-Methoxy-2-methylbenzoxazole is a heterocyclic organic compound featuring a benzoxazole core with a methoxy group at the 5-position and a methyl group at the 2-position.[4] While extensive research has been conducted on various benzoxazole derivatives, demonstrating their potential as inhibitors of enzymes such as HIV reverse transcriptase, tyrosinase, and topoisomerases, specific data on this compound remains an emerging area of investigation.[1][4] Notably, a derivative of 2-methylbenzoxazole has shown significant α-amylase inhibitory activity, suggesting the potential for related compounds to target a range of enzymes.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically develop and validate enzyme inhibition assays for this compound. This document will detail the necessary steps from initial screening to determine inhibitory potential to in-depth kinetic studies to elucidate the mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for designing robust and reproducible assays.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| Appearance | Pale yellow to beige powder or crystals | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [7] |
| Purity | ≥98% (typical commercial grade) | [8] |
Note on Compound Handling: this compound may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be worn when handling this compound.
General Workflow for Enzyme Inhibition Assay Development
The process of developing an enzyme inhibition assay is a systematic progression from initial discovery to detailed characterization. This workflow ensures that the inhibitory potential of a compound is rigorously evaluated.
References
- 1. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 5676-57-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methoxy 2 Mercaptobenzimidazole Manufacturer, 5-Methoxy 2 Mercaptobenzimidazole at Lowest Price, Bharuch, Gujarat [shreemahadevintermediate.com]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for 5-Methoxy-2-methylbenzoxazole in Organic Synthesis
Authored by: A Senior Application Scientist
Foreword: The Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole core is a prominent member of this class, and its derivative, 5-Methoxy-2-methylbenzoxazole, presents a particularly interesting case.[1][2][3] The strategic placement of an electron-donating methoxy group and a reactive methyl group on this rigid heterocyclic system bestows upon it a unique combination of electronic properties and functional handles for further elaboration.[4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, applications, and experimental protocols involving this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its utility.
Core Characteristics of this compound
This compound is a heterocyclic organic compound featuring a fused benzene and oxazole ring system.[4] Its structure is foundational to its chemical behavior.
The key to its utility lies in the interplay of its constituent parts:
-
The benzoxazole core provides a stable, aromatic platform. Benzoxazoles are known for their diverse biological activities, including potential antiviral, anticancer, and neuroprotective effects.[4]
-
The 5-methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring, enhancing the nucleophilicity of the precursor 2-aminophenol during synthesis.[4]
-
The 2-methyl group offers a site for various chemical transformations, most notably condensation reactions.
| Property | Value | Reference |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [4][5] |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)OC | [4] |
| InChI Key | WCXSVOWHNXWHRT-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound: A Classic Cyclization
The most common and reliable method for synthesizing this compound is the condensation reaction between a 2-aminophenol derivative and a carbonyl compound, followed by cyclization.[4]
Reaction Principle:
The synthesis hinges on the reaction of 4-methoxy-2-aminophenol with acetic anhydride. The reaction proceeds via a two-step mechanism:
-
Amide Formation: The more nucleophilic amino group of 4-methoxy-2-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride to form an intermediate amide.
-
Intramolecular Cyclization: Under acidic or thermal conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to form the stable oxazole ring.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol:
Materials:
-
4-methoxy-2-aminophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-aminophenol (1 equivalent).
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the flask.
-
Cyclization: Add a catalytic amount of polyphosphoric acid. Heat the reaction mixture to reflux (typically around 120-140°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.
Applications in Organic Synthesis
This compound serves as a versatile building block for constructing more complex molecular architectures.[4]
Condensation Reactions for Styrylbenzoxazoles
The methyl group at the 2-position is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion. This anion can then react with aldehydes in a condensation reaction to form styrylbenzoxazoles, which are valuable intermediates in the synthesis of fluorescent dyes and pharmacologically active compounds.[4]
Caption: Condensation of this compound with an aldehyde.
Protocol: Synthesis of a Styrylbenzoxazole Derivative
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent) dissolved in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the carbanion.
-
Aldehyde Addition: Slowly add a solution of the aromatic aldehyde (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Quenching and Extraction: Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization or column chromatography.
Nickel-Catalyzed C-H Arylation
Direct C-H functionalization is a powerful tool in modern organic synthesis. This compound can undergo nickel-catalyzed C-H arylation, allowing for the introduction of various aryl groups onto the benzoxazole ring.[4] This method provides an efficient route to novel derivatives with potentially enhanced biological activities.
Protocol: Nickel-Catalyzed C-H Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Nickel catalyst (e.g., Ni(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents) in a Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120°C for 12-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the arylated benzoxazole derivative.
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of synthesized compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the methyl group protons (~2.6 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon (~55 ppm), and the methyl carbon (~14 ppm). |
| IR Spectroscopy | Characteristic C-H aromatic stretching bands (3045-3124 cm⁻¹) and a strong C=N stretching vibration (1520-1536 cm⁻¹).[4] |
| Mass Spectrometry | A protonated molecular ion peak [M+H]⁺ at m/z 164.07 under electrospray ionization (ESI) conditions.[4] |
| RP-HPLC | A single major peak, indicating purity. This technique is also effective for separating the compound from impurities during purification.[4] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[5]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a simple heterocycle; it is a versatile and valuable building block in the synthetic chemist's toolkit. Its straightforward synthesis and the reactive handles provided by the methyl and methoxy groups allow for a wide range of chemical transformations. From the construction of complex pharmaceutical intermediates to the synthesis of novel materials, the applications of this compound are extensive and continue to grow. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Buy this compound | 5676-57-3 [smolecule.com]
- 5. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields for this critical heterocyclic scaffold. Benzoxazoles are privileged structures in medicinal chemistry and materials science, making their efficient synthesis paramount.[1][2][3] Low yields can arise from a multitude of factors, including reagent quality, suboptimal reaction conditions, and purification inefficiencies.[4]
This resource provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues encountered during benzoxazole synthesis. We will delve into the causality behind these problems, grounded in mechanistic principles, to empower you with the knowledge to not only fix a current reaction but also to design more robust synthetic routes in the future.
Systematic Troubleshooting Workflow
Before diving into specific issues, it's beneficial to approach troubleshooting systematically. An incomplete reaction, the formation of side products, or loss of product during workup are the most common culprits for low yields.[4] The following workflow provides a logical progression for diagnosing the root cause.
Caption: A systematic workflow for troubleshooting low yields in benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Starting Material and Reagent Integrity
Q1: My reaction is sluggish and gives a low yield. I suspect my 2-aminophenol starting material. How can I assess its quality?
A1: The purity and stability of 2-aminophenol are critical. This compound is susceptible to air and light oxidation, which can cause it to turn from a white or colorless crystalline solid to tan or brown, indicating degradation.[5]
-
Causality: Oxidized impurities can interfere with the desired reaction pathway, leading to the formation of polymeric materials or other colored byproducts, which complicates purification and reduces the yield of the target benzoxazole.[4]
-
Troubleshooting Steps:
-
Visual Inspection: A significant color change is a primary indicator of degradation.[5]
-
Melting Point Analysis: Compare the experimental melting point to the literature value (approx. 172-174 °C). A broad or depressed melting point suggests impurities.[4]
-
Spectroscopic Analysis: Run a quick ¹H NMR to check for the appearance of new signals or the disappearance of characteristic peaks.
-
Storage: Always store 2-aminophenol in a tightly sealed, opaque container under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[5][6][7][8]
-
Q2: Can the substituents on my 2-aminophenol or carboxylic acid/aldehyde affect the reaction yield?
A2: Absolutely. The electronic nature of substituents can significantly influence the nucleophilicity of the starting materials and the stability of reaction intermediates.
-
Causality:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN) on the 2-aminophenol ring decrease the nucleophilicity of both the amino and hydroxyl groups. This slows down the initial condensation and subsequent cyclization steps, often requiring more forcing conditions (higher temperatures, stronger acids).
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) on the 2-aminophenol ring increase nucleophilicity, generally facilitating the reaction.
-
Conversely, EWGs on the aldehyde or carboxylic acid partner make the carbonyl carbon more electrophilic, which can accelerate the initial condensation step.
-
Category 2: Reaction Conditions & Optimization
Q3: My TLC shows unreacted starting material even after prolonged reaction time. What should I try first?
A3: An incomplete reaction is a common issue and points towards suboptimal reaction conditions.[4] Several factors could be at play:
-
Temperature: Many benzoxazole syntheses, particularly the classic Phillips condensation (reaction of a 2-aminophenol with a carboxylic acid), require elevated temperatures to drive the dehydration and cyclization.[9][10] A reaction that is too cool may be kinetically slow.[11]
-
Catalyst: The choice and loading of the catalyst are critical.[11] For condensations with carboxylic acids, a strong acid like polyphosphoric acid (PPA) is often used to facilitate both the initial amide formation and the subsequent dehydrative cyclization. For condensations with aldehydes, various Brønsted or Lewis acids can be employed.[13]
-
Action: Ensure your catalyst is active and not "poisoned". If using a solid catalyst, ensure it is properly activated and dry. Sometimes, a modest increase in catalyst loading can markedly improve conversion rates.[14]
-
-
Solvent: The solvent must be appropriate for the reaction temperature and should solubilize the reactants. High-boiling aprotic polar solvents like DMF, DMSO, or sulfolane are common, as is xylene for reactions requiring azeotropic removal of water.[14] However, greener methods using ethanol or even solvent-free conditions have been developed.[11]
Q4: My reaction produces a complex mixture with multiple spots on the TLC. What are the likely side products?
A4: Side product formation is a frequent cause of low yields.[4] The identity of these byproducts depends on your specific synthetic route.
-
Schiff Base Intermediate: In syntheses using an aldehyde, the initial condensation product is a Schiff base (an imine). This intermediate must then undergo cyclization. If the cyclization step is slow, the Schiff base may persist as a major component of the reaction mixture.[11]
-
Solution: Promote cyclization by increasing the temperature or ensuring a sufficiently strong acid catalyst is present to activate the hydroxyl group for nucleophilic attack.[11]
-
-
Bis-amide Formation: When using a carboxylic acid, it's possible for the 2-aminophenol to react twice, forming a bis-amide, especially if the stoichiometry is not carefully controlled or if the conditions are too harsh.
-
Polymerization: Under strongly acidic or high-temperature conditions, starting materials or reactive intermediates can polymerize, leading to an intractable tar-like substance in your flask.[4]
-
Solution: Carefully control the reaction temperature and consider slower addition of reagents to maintain a low concentration of reactive species.
-
Caption: Simplified reaction pathway showing the stable Schiff base intermediate as a potential off-pathway species.
Category 3: Work-up and Purification
Q5: My crude yield looks good, but I lose most of my product during purification. What are some effective purification strategies?
A5: Product loss during purification is a common and frustrating issue.[4] Benzoxazoles have varying polarities and stabilities, requiring tailored purification methods.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, especially if the crude product is relatively clean.
-
Column Chromatography: This is the go-to method for separating the desired product from impurities of different polarities.
-
Solvent System: The choice of eluent is crucial. A typical starting point for many benzoxazoles is a mixture of hexanes (or heptane) and ethyl acetate. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.
-
Silica Gel Choice: Standard silica gel is acidic and may cause degradation of sensitive benzoxazoles. If you suspect your product is acid-sensitive, consider using neutralized silica gel or alumina.
-
-
Acid-Base Extraction: Benzoxazole itself is very weakly basic. However, if you have unreacted 2-aminophenol (which is amphoteric) or carboxylic acid starting materials, a carefully planned series of aqueous washes (e.g., with dilute NaHCO₃ to remove acid, followed by dilute HCl to remove the aminophenol) can significantly clean up the crude product before final purification.
Key Experimental Protocols
Protocol 1: Phillips-Type Synthesis of 2-Phenylbenzoxazole
This protocol describes a common method using a carboxylic acid and a strong acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (PPA) (approx. 10x the weight of the 2-aminophenol).
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Quenching: After the reaction is complete, cool the mixture to below 100 °C. Cautiously and slowly pour the hot mixture into a beaker of ice water with rapid stirring.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with water.
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.[16]
Protocol 2: Synthesis via Condensation with an Aldehyde using a Reusable Catalyst
This protocol is based on greener methods using a heterogeneous catalyst.[13]
-
Reaction Setup: In a 10 mL vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of a Brønsted acidic ionic liquid gel (BAIL gel) (e.g., 1 mol%).[13]
-
Heating: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours. Monitor the reaction by TLC or GC.[13]
-
Work-up: After completion, cool the mixture and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (e.g., acetone/petroleum ether) to afford the pure product.[13]
Comparative Data Summary
The choice of synthetic method can have a dramatic impact on yield. The table below compares different catalytic systems for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Solvent-free | 130 | 5 | <5 | [13] |
| H₂SO₄ (1 mol%) | Solvent-free | 130 | 5 | 25 | [13] |
| p-TsOH (1 mol%) | Solvent-free | 130 | 5 | 45 | [13] |
| BAIL Gel (1 mol%) | Solvent-free | 130 | 5 | 98 | [13] |
| Samarium(III) triflate | EtOH–H₂O | 50 | 2 | 92 | [13] |
This data clearly illustrates that while traditional Brønsted acids can catalyze the reaction, specialized or heterogeneous catalysts can offer significantly improved yields under optimized conditions.[13]
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpbs.com [ijpbs.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 5-Methoxy-2-methylbenzoxazole
Welcome to the technical support center for 5-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key chemical intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Introduction to this compound
This compound (C₉H₉NO₂) is a heterocyclic compound featuring a fused benzene and oxazole ring system. Its structure is a valuable scaffold in medicinal chemistry and organic synthesis, often serving as a building block for more complex molecules and pharmaceutical agents. The most common synthesis route involves the condensation of 4-methoxy-2-aminophenol with acetic anhydride or a related acetyl source, followed by cyclization. While seemingly straightforward, this process can yield a crude product containing various impurities that complicate downstream applications. This guide will address the common purification hurdles and provide robust protocols for achieving high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: The isolated product is a dark-colored oil or gummy solid, not the expected off-white solid.
-
Question: My reaction workup yielded a dark, viscous oil. I expected a solid. What went wrong and how can I purify it?
-
Answer: This is a common issue often indicative of significant impurity content or the presence of residual reaction byproducts. Phenolic compounds, including the starting material, are susceptible to oxidation, which can form highly colored impurities.[1]
-
Causality: The high impurity level disrupts the crystal lattice formation of the final product, depressing its melting point and resulting in an oily state. Incomplete cyclization or residual acidic/basic catalysts can also contribute to this.
-
Troubleshooting Steps:
-
Initial Characterization: Before attempting extensive purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) and ¹H NMR. This will help identify the major components (product, starting materials, etc.).
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount (typically 1-2% by weight) of activated charcoal to the solution. Gently heat and stir the mixture for 15-20 minutes. The charcoal will adsorb many of the colored, non-polar impurities.[1]
-
Filtration: Perform a hot filtration through a pad of Celite® or a short plug of silica gel to remove the charcoal. This is a critical step to avoid charcoal particles in your final product.
-
Re-isolation and Purification: After removing the solvent under reduced pressure, attempt purification of the now decolorized material using either column chromatography or recrystallization as detailed in the protocols below.
-
-
Issue 2: Recrystallization fails to yield pure crystals or results in very low recovery.
-
Question: I've tried to recrystallize my crude this compound, but the product either won't crystallize or the yield is extremely low. What should I do?
-
Answer: Recrystallization is highly dependent on the choice of solvent and the level of impurities. Failure can be due to several factors.
-
Causality & Troubleshooting:
-
Inappropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough when hot, you may be using an excessive volume of solvent.
-
High Impurity Load: If impurities are present in high concentrations or have similar polarity to the product, they can inhibit crystal formation.[2] In this case, column chromatography is the preferred first-pass purification method.
-
Supersaturation: The solution may be clean but supersaturated. To induce crystallization, try scratching the inside of the flask at the air-liquid interface with a glass rod or adding a "seed" crystal of pure product.[2]
-
Cooling Rate: Cooling the solution too quickly can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[2]
-
-
Issue 3: Column chromatography provides poor separation of the product from a major impurity.
-
Question: I'm running a silica gel column, but one major impurity is co-eluting with my product. How can I improve the separation?
-
Answer: Poor separation (low resolution) in column chromatography means the relative polarities of your product and the impurity are very close.
-
Causality & Troubleshooting:
-
Identify the Impurity: The most common impurity is often the unreacted starting material, 4-methoxy-2-aminophenol. Due to the free amine and hydroxyl groups, it is significantly more polar than the benzoxazole product. If an impurity is less polar, it could be a side-product from the acetic anhydride.
-
Optimize the Mobile Phase: The key to separation is finding a solvent system (eluent) that moves the two compounds at different rates.
-
TLC Analysis: Systematically test different solvent systems on a TLC plate. The goal is to find a system where the difference in Rf values (ΔRf) between your product and the impurity is maximized. An ideal Rf for the product is typically between 0.25 and 0.40.[2]
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 20% Ethyl Acetate in Hexane to 10%). If the spots are too low (low Rf), increase the polarity.
-
Try Different Solvents: If simple binary mixtures (e.g., Hexane/Ethyl Acetate) fail, try incorporating a different solvent. For example, using a Dichloromethane/Methanol system or adding a small percentage of triethylamine (~0.5%) to the eluent can alter selectivity, especially if impurities are acidic or basic.
-
-
-
Workflow Diagrams
The following diagrams illustrate logical workflows for purification and troubleshooting.
Caption: General purification workflow for this compound.
Caption: A logical workflow for identifying and minimizing impurities.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: Purification by Recrystallization
This method is most effective when the crude product is at least 85-90% pure and solid.
-
Solvent Selection: The first step is to identify a suitable solvent or solvent system. Test small amounts of your crude product with the solvents listed in the table below. An ideal system will fully dissolve the product when hot and cause it to precipitate upon slow cooling.
| Solvent System (v/v) | Suitability | Notes |
| Ethanol / Water | Good starting point | Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Re-heat to clarify, then cool. |
| Isopropanol / Water | Good alternative | Similar procedure to Ethanol/Water. |
| Ethyl Acetate / Hexane | Effective for moderate polarity | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until persistent cloudiness appears. |
| Toluene | Potential single solvent | Check solubility; may be effective for removing more polar impurities. |
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to a boil for 2-3 minutes.[2]
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the most powerful method for separating mixtures with different polarities, ideal for oily or highly impure samples.[1]
-
TLC Analysis & Eluent Selection:
-
Use silica gel 60 F₂₅₄ plates. Dissolve a small amount of your crude product in a solvent like ethyl acetate.
-
Spot the plate and develop it in a chamber with a pre-screened eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Adjust the ratio until the desired product has an Rf of ~0.3. A common system for this compound is in the range of 10-30% Ethyl Acetate in Hexane.
-
| Component | Polarity | Typical Rf in 20% EtOAc/Hexane |
| 4-methoxy-2-aminophenol | High | < 0.1 |
| This compound | Medium | ~0.3-0.4 |
| Non-polar byproducts | Low | > 0.6 |
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using a "slurry" method: mix the silica gel with the initial, least polar eluent (e.g., 10% EtOAc/Hexane) and pour it into the column. Allow it to pack evenly under light pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system. Apply positive pressure using a pump or inert gas to achieve a steady flow rate.
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the expected spectroscopic data for pure this compound?
-
A1: For pure this compound (MW: 163.17 g/mol ), you should expect the following characteristic signals.[3]
-
¹H NMR (in CDCl₃): Signals corresponding to the aromatic protons (typically in the δ 6.8-7.4 ppm range), a singlet for the methoxy group (-OCH₃) around δ 3.8 ppm, and a singlet for the methyl group (-CH₃) around δ 2.6 ppm.[4]
-
¹³C NMR (in CDCl₃): You will see 9 distinct carbon signals, including the methyl carbon (~14 ppm), methoxy carbon (~55 ppm), and aromatic/heterocyclic carbons in the 100-165 ppm range.[5]
-
Mass Spectrometry (EI): The mass spectrum should show a strong molecular ion peak (M⁺) at m/z = 163.[3]
-
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of methods is best for confirming purity.
-
TLC: On a silica plate, a pure compound should appear as a single spot.
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive technique for purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water can be used.[6] A pure sample will show a single major peak. Commercial suppliers often state purity as ≥98%.[7]
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy: The absence of signals corresponding to starting materials, solvents, or byproducts in the ¹H NMR spectrum is a strong indicator of high purity.
-
-
-
Q3: My NMR spectrum is clean, but the product is still slightly yellow. Is this a problem?
-
A3: A faint yellow color may not always indicate significant impurity, especially if NMR and HPLC analysis show high purity. It could be due to trace amounts of highly conjugated, colored species that are not easily detectable by NMR. If the downstream application is sensitive to color, an additional treatment with activated charcoal followed by filtration through a small plug of silica gel can often resolve the issue.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Addressing Solubility Challenges of 5-Methoxy-2-methylbenzoxazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 5-Methoxy-2-methylbenzoxazole in biological assays. Our goal is to equip you with the expertise and validated protocols to ensure the scientific integrity of your experiments.
Introduction to this compound and its Solubility Profile
This compound is a heterocyclic organic compound belonging to the benzoxazole class, which is recognized for a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] Structurally, it consists of a fused benzene and oxazole ring with a methoxy group at the 5-position and a methyl group at the 2-position.[1]
A key challenge in working with this and similar benzoxazole derivatives is their limited aqueous solubility.[1][7] The molecule's logarithmic partition coefficient (LogP) of 2.14480 indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.[1] This hydrophobicity can lead to significant issues in biological assays, which are predominantly aqueous environments. Poor solubility can result in compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results.[7]
This guide will walk you through a systematic approach to identify, troubleshoot, and resolve solubility-related challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my cell culture medium. What is the likely cause?
A1: Precipitation is a common issue for hydrophobic compounds like this compound when introduced into aqueous-based cell culture media. The primary cause is the compound's low water solubility. Several factors can contribute to this:
-
High Final Concentration: The concentration of the compound in the final assay medium may exceed its aqueous solubility limit.
-
Insufficient Solubilizing Agent: The concentration of the co-solvent (e.g., DMSO) may be too low to maintain the compound in solution upon dilution into the aqueous medium.
-
"Salting Out" Effect: Components in the cell culture medium, such as salts and proteins, can reduce the solubility of hydrophobic compounds.
-
Temperature Changes: A decrease in temperature can lower the solubility of some compounds.
-
pH of the Medium: The pH of the culture medium can influence the charge state and, therefore, the solubility of a compound. While this compound is not strongly ionizable, significant pH shifts could have minor effects.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving non-water-soluble drugs.[8] However, it can exhibit cytotoxicity and affect cell behavior. Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.1%.[9] Many cell lines can tolerate up to 0.5% DMSO for short exposure times, but concentrations above 1% are often associated with significant negative effects, including reduced cell proliferation, membrane damage, and cell death.[8][9] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentrations you plan to use.[10][11][12]
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, several alternatives to DMSO can be considered, especially if your assay is sensitive to it. These include:
-
Other Organic Solvents: Ethanol, methanol, and acetonitrile can be used, but their volatility and potential for cytotoxicity must be carefully evaluated.[13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14]
-
Surfactants: Non-ionic surfactants like Tween 80 and Cremophor EL can be used to form micelles that encapsulate hydrophobic compounds, increasing their solubility.[19][20][21][22] However, their potential to interfere with assay components or cellular membranes must be assessed.
-
Co-solvent Systems: A mixture of solvents, such as PEG 400 and water, can sometimes provide better solubilization with lower toxicity than a single organic solvent.[23]
Q4: How do I properly prepare a stock solution and working solutions of this compound to minimize precipitation?
A4: Proper solution preparation is critical. Follow this general workflow:
-
High-Concentration Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.
-
Intermediate Dilutions: Perform serial dilutions from your stock solution to create intermediate concentrations, still using 100% DMSO.
-
Final Working Solution: The final dilution into your aqueous assay buffer or cell culture medium should be done in a way that the final DMSO concentration is minimized and within the tolerated range for your assay. It is often best to add the small volume of the DMSO stock directly to the larger volume of aqueous medium while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility issues with this compound.
Problem 1: Visual Precipitation in Assay Wells
Observation: A cloudy or hazy appearance, or visible particulate matter in the wells of your microplate after adding the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visual precipitation.
Problem 2: Inconsistent or Non-Reproducible Assay Results
Observation: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.
Potential Cause: This can be due to micro-precipitation that is not easily visible, leading to inconsistent concentrations of the soluble, active compound in your assay.
Troubleshooting Steps:
-
Solubility Assessment in Assay Buffer:
-
Objective: Determine the kinetic solubility of this compound in your specific assay buffer.
-
Protocol:
-
Prepare a series of dilutions of your compound in the assay buffer, starting from the highest concentration you intend to test.
-
Incubate the solutions under the same conditions as your assay (temperature, time).
-
Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or a plate reader to measure light scattering.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
-
Interpretation: The highest concentration that remains in solution is your approximate kinetic solubility limit. Your assay concentrations should ideally be below this limit.
-
-
Vehicle Control Validation:
-
Objective: To ensure the vehicle (e.g., DMSO) is not contributing to the observed variability.
-
Protocol:
-
Run a plate with multiple wells containing only cells and the vehicle at the same concentration used in your compound-treated wells.
-
Include a "no treatment" control with only cells and medium.[10]
-
Assess the endpoint of your assay (e.g., cell viability, enzyme activity).
-
-
Interpretation: The results from the vehicle control wells should be consistent and not significantly different from the "no treatment" control.[10] If there is high variability or a significant effect, the vehicle concentration may be too high.
-
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Observation: The compound shows high potency in a biochemical (e.g., enzyme) assay but low or no activity in a cell-based assay.
Potential Cause: While several factors can contribute to this (e.g., cell permeability, metabolism), poor solubility in the complex environment of cell culture medium is a frequent culprit.
Troubleshooting Steps:
-
Re-evaluate Solubility in Cell Culture Medium: Cell culture medium contains proteins (e.g., from fetal bovine serum) that can bind to hydrophobic compounds, potentially reducing their free, active concentration. The solubility determined in a simple buffer may not be representative. Repeat the solubility assessment protocol described above using your complete cell culture medium.
-
Consider Non-Specific Binding: Hydrophobic compounds can adsorb to plasticware. This can be particularly problematic at low concentrations.
-
Mitigation Strategies:
-
Use low-binding microplates.
-
Include a pre-incubation step where the plates are exposed to a solution of a blocking agent like bovine serum albumin (BSA) before adding your compound.
-
-
Advanced Solubilization Strategies: Protocols and Considerations
If standard methods using DMSO are insufficient, consider the following advanced strategies.
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Principle: HP-β-CD encapsulates the hydrophobic this compound molecule, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[14][15][16]
Step-by-Step Protocol:
-
Determine Optimal HP-β-CD Concentration:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.
-
Create a series of HP-β-CD dilutions (e.g., 0.5%, 1%, 2.5%, 5%) in the assay buffer.
-
Add an excess of this compound to each dilution.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge to pellet the undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant via HPLC-UV.
-
Plot the concentration of dissolved compound against the concentration of HP-β-CD to determine the concentration at which maximum solubility is achieved.
-
-
Preparation of Dosing Solution:
-
Prepare the optimal concentration of HP-β-CD in your assay buffer.
-
Add the required amount of this compound to this solution.
-
Vortex and sonicate until the compound is fully dissolved.
-
Sterile filter the final solution before use in cell-based assays.
-
-
Important Considerations:
-
Cytotoxicity: Perform a cytotoxicity assay with HP-β-CD alone to ensure the concentrations used are not toxic to your cells.
-
Assay Interference: Cyclodextrins can sometimes interact with assay components or cell membranes. It's essential to run appropriate controls.
-
Protocol 2: Formulation with Non-ionic Surfactants
Principle: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[21][22]
Step-by-Step Protocol:
-
Select a Surfactant: Tween 80 and Cremophor EL are common choices.[19]
-
Determine the CMC (if not known): The CMC is the concentration at which micelles begin to form. This can be determined using various methods, such as surface tension measurements or fluorescence spectroscopy.
-
Prepare a Surfactant-Based Formulation:
-
Prepare a stock solution of the surfactant in your assay buffer at a concentration well above its CMC.
-
Dissolve this compound in this surfactant solution. Gentle heating may be required.
-
Dilute this stock solution into your assay medium for your final working concentrations. Ensure the final surfactant concentration remains above the CMC but below levels that cause cytotoxicity.
-
Data Summary Table: Comparison of Solubilization Methods
| Solubilization Agent | Mechanism of Action | Typical Concentration Range in Assay | Advantages | Disadvantages |
| DMSO | Co-solvent | < 0.5% | High solubilizing power for many compounds, well-established. | Potential for cytotoxicity, can interfere with some assays.[8][9][24][25][26] |
| HP-β-Cyclodextrin | Inclusion Complex Formation | 1-5% (w/v) | Low cytotoxicity, can improve bioavailability.[14][15] | Can be expensive, may interact with cell membranes or assay components. |
| Tween 80 | Micelle Formation | > CMC, typically < 0.1% | Effective for highly hydrophobic compounds. | Potential for cytotoxicity, can lyse cells at higher concentrations, may interfere with protein assays. |
| Ethanol | Co-solvent | < 1% | Readily available, can be effective for some compounds. | Volatile, can be more cytotoxic than DMSO for some cell lines. |
Logical Relationships in Assay Development for Poorly Soluble Compounds
Caption: Logical workflow for developing a robust biological assay with a poorly soluble compound.
By following this comprehensive guide, researchers can systematically address the solubility challenges of this compound, leading to more accurate, reproducible, and reliable data in their biological assays.
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Targeting disease with benzoxazoles: a comprehensive review of recent developments | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 22. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. quora.com [quora.com]
- 25. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
overcoming challenges in the characterization of 5-Methoxy-2-methylbenzoxazole
Technical Support Center: Characterization of 5-Methoxy-2-methylbenzoxazole
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and reproducibility of your experimental results.
Section 1: Synthesis and Purification Troubleshooting
The quality of any characterization is fundamentally dependent on the purity of the sample. Issues observed in analytical data often originate from the synthetic and purification stages.
FAQ 1: My synthesis of this compound is resulting in a low yield and multiple spots on TLC. What are the likely causes?
Low yields and the presence of impurities are common challenges in benzoxazole synthesis, which typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[1]
Common Causes & Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your starting materials, such as 2-amino-4-methoxyphenol, are a primary cause of side reactions.[2]
-
Action: Verify the purity of starting materials using NMR or melting point analysis. If impurities are detected, purify the reagents by recrystallization or distillation before use.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or incrementally increasing the temperature.[2]
-
-
Side Product Formation: The most common side product is the incompletely cyclized Schiff base intermediate. Polymerization of the 2-aminophenol can also occur, especially at high temperatures.[2]
-
Action: Ensure the cyclization conditions are optimal. The choice of condensing agent (e.g., Polyphosphoric Acid) and temperature is critical for driving the reaction to the desired product.[1]
-
-
Product Degradation: Benzoxazole rings can be susceptible to cleavage under harsh acidic or basic work-up conditions.[4][5]
-
Action: During work-up, use mild acids or bases for neutralization (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to extreme pH.[1]
-
Workflow for Troubleshooting Low Yield and Impurities in Synthesis
Below is a logical workflow to diagnose and resolve common synthetic issues.
Section 2: Chromatographic Characterization (HPLC/TLC)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this compound.
FAQ 2: My HPLC analysis of this compound shows a broad or tailing peak. How can I improve the peak shape?
Poor peak shape in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Protocol for Poor Peak Shape:
-
Mobile Phase pH: The benzoxazole moiety contains a basic nitrogen atom. At neutral pH, this nitrogen can interact with acidic residual silanol groups on the C18 column, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Solution: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If peak shape improves at lower concentrations, you were overloading the column. Dilute your sample to fall within the linear range of the method.[7]
-
-
Inappropriate Solvent for Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% water mobile phase) can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase mixture.
-
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a robust starting point for the analysis of this compound.[7]
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Section 3: Mass Spectrometry (MS) Characterization
Mass spectrometry is essential for confirming the molecular weight of this compound (C₉H₉NO₂, MW: 163.17 g/mol ).[8]
FAQ 3: I am having trouble identifying the correct molecular ion for my compound using ESI-MS. What are common issues?
Electrospray Ionization (ESI) is a soft ionization technique, but several factors can complicate the interpretation of the resulting mass spectrum.
Common Observations and Solutions:
-
Observation of Adducts instead of [M+H]⁺: In addition to the expected protonated molecule [M+H]⁺ at m/z 164.07, it is very common to see adducts with sodium ([M+Na]⁺ at m/z 186.05) or potassium ([M+K]⁺ at m/z 202.03), especially if glassware was not properly cleaned or if buffers containing these salts were used.[9]
-
Confirmation: The mass difference between your observed ion and the expected molecular weight should correspond to the mass of a common adduct (e.g., +23 for Na⁺, +39 for K⁺). The presence of these adducts confirms the molecular weight of your compound.[9]
-
-
No Signal or Very Low Intensity: This can be due to poor ionization efficiency or sample degradation.
-
Troubleshooting:
-
Optimize Source Conditions: Increase the capillary voltage or adjust the cone voltage to improve ionization.[10]
-
Check Solvent System: Ensure your solvent system is compatible with ESI. The presence of a small amount of acid (formic acid) can aid in protonation and improve signal intensity in positive ion mode.
-
Sample Stability: Benzoxazoles can be unstable.[4] Ensure you are using a freshly prepared solution.
-
-
Table 2: Expected Mass Spectrometry Data for this compound[9]
| Ion Species | Formula | Calculated m/z | Ionization Mode |
| [M+H]⁺ | [C₉H₁₀NO₂]⁺ | 164.07 | Positive ESI |
| [M+Na]⁺ | [C₉H₉NNaO₂]⁺ | 186.05 | Positive ESI |
| [M+K]⁺ | [C₉H₉KNO₂]⁺ | 202.03 | Positive ESI |
| [M-H]⁻ | [C₉H₈NO₂]⁻ | 162.06 | Negative ESI |
| [M+NH₄]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.10 | Positive ESI |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural confirmation of this compound.
FAQ 4: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What are the expected signals and how can I assign them?
The aromatic region can be complex due to overlapping signals and second-order coupling effects. However, the substitution pattern of this compound gives rise to a predictable set of signals.
Expected ¹H and ¹³C NMR Spectral Assignments:
-
¹H NMR:
-
Methyl Protons (-CH₃): A sharp singlet around 2.5-2.6 ppm (3H).
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm (3H).[9]
-
Aromatic Protons: The benzene ring will show three protons. Due to the substitution pattern, you should expect signals in the range of 6.8-7.5 ppm . A combination of doublets and a doublet of doublets is expected. 2D NMR techniques like COSY and HSQC are invaluable for unambiguous assignment.
-
-
¹³C NMR:
Workflow for NMR Sample Analysis and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound | 5676-57-3 [smolecule.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Enhancing the Stability of 5-Methoxy-2-methylbenzoxazole for Experimental Use
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the handling and use of 5-Methoxy-2-methylbenzoxazole (CAS No. 5676-57-3) in experimental settings. Given the limited publicly available stability data for this specific compound, this document synthesizes information from structurally related benzoxazole and oxazole derivatives, alongside fundamental principles of organic chemistry, to offer field-proven insights and troubleshooting strategies. Our goal is to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Addressing Common Stability Issues
This section directly addresses specific problems you may encounter during your experiments with this compound.
Question 1: My prepared solution of this compound has developed a yellow or brownish tint. What is causing this discoloration and is the compound still viable?
Answer:
Discoloration is a common indicator of chemical degradation. For heterocyclic compounds like this compound, this can be triggered by several factors:
-
Probable Cause 1: pH-Mediated Hydrolysis. The benzoxazole ring, while aromatic and relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions. This reaction can lead to ring-opening, forming acyclic byproducts that may be colored.[1]
-
Probable Cause 2: Photodegradation. Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions in heterocyclic compounds, leading to the formation of colored impurities.[1]
-
Probable Cause 3: Oxidation. The molecule may be reacting with atmospheric oxygen or trace oxidizing agents in your solvent, particularly if the solvent is not fresh or of high purity.[1]
Solutions:
-
pH Control: Whenever possible, prepare solutions in a buffered system, aiming for a neutral pH range (6.5-7.5). If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize its time under these conditions.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct your experiments under subdued lighting if the compound proves to be highly light-sensitive.
-
Solvent Purity and Degassing: Use high-purity, anhydrous solvents for preparing stock solutions. If using aqueous buffers for your working solutions, consider deoxygenating the buffer by bubbling with an inert gas like nitrogen or argon before adding the compound.
-
Viability Check: A discolored solution should be treated with caution. It is recommended to prepare a fresh solution. If this is not feasible, the integrity of the compound should be verified by an analytical method such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Question 2: I am observing a gradual decrease in the measured concentration of my this compound stock solution over time, even when stored at -20°C. What is happening and how can I improve its long-term stability?
Answer:
A decrease in concentration, even at low temperatures, points towards slow degradation. The stability of a compound in solution is highly dependent on the storage conditions and the solvent used.
-
Probable Cause 1: Inappropriate Solvent Choice. While this compound is soluble in organic solvents like DMSO and ethanol, these solvents are not always inert.[2] For instance, DMSO can be hygroscopic (absorb water from the air), and the presence of water can facilitate slow hydrolysis of the benzoxazole ring over time. Protic solvents like ethanol can also participate in degradation reactions.
-
Probable Cause 2: Freeze-Thaw Cycles. Repeatedly taking the stock solution out of the freezer and allowing it to thaw can introduce moisture from condensation and accelerate degradation.
Solutions:
-
Optimal Storage: The most stable form for long-term storage is as a dry solid, kept in a tightly sealed container in a desiccator at -20°C.[1]
-
Solvent Selection for Stock Solutions: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[2] However, it is crucial to use anhydrous DMSO and to minimize its exposure to air.
-
Aliquoting: To avoid freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. This way, you only thaw the amount needed for a specific experiment.
-
Inert Atmosphere: For maximum stability of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Question 3: My experimental results are inconsistent, suggesting a loss of biological activity of the compound during the assay. How can I troubleshoot this?
Answer:
-
Probable Cause: Instability in Assay Buffer. The components of your cell culture media or assay buffer (e.g., pH, presence of salts, proteins) could be promoting the degradation of this compound.
Solutions:
-
Perform a Time-Course Stability Study: Before conducting your main experiments, it is highly advisable to test the stability of this compound in your specific assay buffer. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Fresh Preparations: Always prepare working solutions from a stock solution immediately before each experiment. Do not store the compound in its final diluted form in the assay buffer for extended periods.
-
Simplify the Buffer: If degradation is confirmed, try to identify the destabilizing component by testing the compound's stability in simpler buffer systems and progressively adding components of your final assay buffer.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a dry environment (desiccator), and at a low temperature, with -20°C being recommended.[1]
Q2: What solvents are recommended for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of benzoxazole derivatives.[2] Always use anhydrous, high-purity solvents.
Q3: How can I determine the solubility of this compound in my specific buffer?
A3: Solubility should be determined empirically. You can do this by preparing a saturated solution, centrifuging to pellet any undissolved solid, and then measuring the concentration of the supernatant using a technique like HPLC with a standard curve.
Q4: Are there any known chemical incompatibilities for this compound?
A4: While specific incompatibility data is limited, as a general precaution for benzoxazole derivatives, you should avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the heterocyclic ring system.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C | Dry (Desiccator) | Dark (Amber vial) |
| Stock Solution (in anhydrous DMSO) | -20°C (Aliquot) | Inert gas overlay recommended | Dark (Amber vial) |
| Working Solution (in aqueous buffer) | Use immediately | N/A | Protect from light |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
This protocol uses HPLC to quantify the amount of intact this compound over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental assay buffer
-
HPLC system with a suitable C18 column
-
Calibrated pipettes and sterile tubes
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration you plan to use in your assay. Ensure the final DMSO concentration is low (typically <0.5%) and consistent with your experimental design.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC system to get the initial concentration.
-
Incubation: Incubate the remaining test solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Subsequent Timepoints: At various time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Quantify the peak area of the this compound peak at each timepoint. Plot the percentage of the remaining compound against time to determine its stability profile and half-life in your specific buffer.
Visualizations
Diagram 1: Hypothetical Degradation Pathway
This diagram illustrates a potential acid-catalyzed hydrolysis pathway for the benzoxazole ring, a common degradation route for this class of compounds.[1]
Caption: Hypothetical acid-catalyzed hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experimentation.
References
Technical Support Center: Strategies to Reduce By-product Formation in 5-Methoxy-2-methylbenzoxazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. We will delve into the causality behind experimental choices to empower you with the scientific rationale needed to minimize by-product formation and enhance the yield and purity of your target molecule.
I. Understanding the Core Synthesis and Potential Pitfalls
The most common and direct route to this compound involves the reaction of 2-amino-4-methoxyphenol with an acetylating agent, typically acetic anhydride, followed by cyclization. This is a variation of the well-established Phillips benzoxazole synthesis. While seemingly straightforward, this reaction can be prone to the formation of undesirable by-products, primarily due to the ambiguous reactivity of the starting material.
The primary challenges in this synthesis are:
-
Regioselectivity: The initial acylation of 2-amino-4-methoxyphenol can occur on either the amino group or the hydroxyl group, and on two different positions of the aromatic ring, potentially leading to an isomeric benzoxazole by-product.
-
Over-reaction: Both the amino and hydroxyl groups can be acylated, leading to a diacylated by-product that may not efficiently cyclize.
-
Incomplete Cyclization: The intermediate N-acylated aminophenol may not fully cyclize to the desired benzoxazole, remaining as a significant impurity.
This guide will provide strategies to navigate these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My final product is a mixture of two benzoxazole isomers. How can I improve the selectivity for the desired this compound?
Answer:
The formation of an isomeric by-product, 7-Methoxy-2-methylbenzoxazole, is a common issue stemming from a lack of regioselectivity during the initial acylation of 2-amino-4-methoxyphenol. The key is to favor N-acylation at the amino group adjacent to the hydroxyl group, which leads to the desired 5-methoxy isomer upon cyclization.
Probable Cause:
-
Reaction Temperature: Higher reaction temperatures can lead to a decrease in regioselectivity, allowing for the acylation of the less reactive amino group, which results in the 7-methoxy isomer.
-
Catalyst: The choice of acid catalyst can significantly influence the site of acylation.
Solutions:
-
Temperature Control: Lowering the reaction temperature during the acylation step can enhance the regioselectivity. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and then gradually warm to room temperature or slightly above.
-
Catalyst Selection: The use of a mild acid catalyst can promote the desired N-acylation. Polyphosphoric acid (PPA) is often used to promote both acylation and cyclization in a one-pot procedure and can favor the formation of the thermodynamically more stable 5-methoxy isomer.
| Reaction Condition | Approximate Ratio of 5-Methoxy to 7-Methoxy Isomer |
| High Temperature (e.g., >100 °C) without catalyst | Can approach 1:1 |
| Low Temperature (0-25 °C) with controlled addition of Ac₂O | Predominantly 5-Methoxy |
| Polyphosphoric Acid (PPA) at elevated temperature | High selectivity for 5-Methoxy |
Question 2: I am observing a significant amount of a high molecular weight by-product that is difficult to remove. What is it and how can I prevent its formation?
Answer:
This is likely the N,O-diacetylated by-product, N-(2-acetoxy-5-methoxyphenyl)acetamide. This occurs when both the amino and hydroxyl groups of 2-amino-4-methoxyphenol are acylated by acetic anhydride.
Probable Cause:
-
Excess Acetic Anhydride: Using a large excess of acetic anhydride will drive the reaction towards diacylation.
-
Prolonged Reaction Time at High Temperatures: Extended heating in the presence of excess acylating agent promotes the acylation of the less reactive hydroxyl group.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride is often sufficient to drive the N-acylation to completion without significant diacylation.
-
Stepwise Temperature Profile: Introduce the acetic anhydride at a low temperature to favor N-acylation, and then gently heat the reaction mixture to promote cyclization. This temporal separation of the two reaction steps can minimize the formation of the diacylated by-product.
Question 3: My reaction seems to stall, and I isolate a significant amount of an intermediate instead of the final benzoxazole. How can I drive the cyclization to completion?
Answer:
The isolated intermediate is likely the N-acylated aminophenol, N-(2-hydroxy-5-methoxyphenyl)acetamide. Incomplete cyclization is a common hurdle in benzoxazole synthesis.
Probable Cause:
-
Insufficient Temperature or Reaction Time: The cyclization step is a dehydration reaction that requires sufficient thermal energy to overcome the activation barrier.
-
Lack of an effective catalyst: While thermal cyclization is possible, it is often slow and requires high temperatures.
Solutions:
-
Increase Reaction Temperature: After the initial N-acylation, increasing the temperature of the reaction mixture (e.g., to reflux in a high-boiling solvent like toluene or xylene) can promote the intramolecular cyclization.
-
Use of a Dehydrating Agent/Catalyst: The addition of a dehydrating agent or a catalyst that facilitates the cyclization is highly effective. As mentioned, Polyphosphoric acid (PPA) is an excellent choice as it acts as both a solvent and a catalyst for the cyclization at elevated temperatures (e.g., 130-150 °C).
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent depends on the specific protocol. For a two-step procedure, a non-polar aprotic solvent like toluene or xylene is suitable for the cyclization step as it allows for the azeotropic removal of water. For a one-pot reaction, a high-boiling polar aprotic solvent may be used, or in the case of using PPA, the acid itself can serve as the solvent.
Q2: How can I effectively purify the final product from the by-products?
A2: Purification can typically be achieved through a combination of techniques:
-
Extraction: After the reaction, a basic workup with an aqueous solution of sodium bicarbonate can help to neutralize any acidic catalysts and remove acetic acid.
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective in removing the more polar N-acylated intermediate and the less polar isomeric by-product.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for separating the desired product from the by-products.
Q3: Are there any alternative reagents to acetic anhydride that might offer better selectivity?
A3: While acetic anhydride is the most common reagent, acetic acid can also be used, particularly in the presence of a strong acid catalyst like PPA. The reaction with acetic acid at high temperatures can sometimes offer better control and reduce the formation of the diacylated by-product.
IV. Experimental Protocols
Optimized Protocol for High-Purity this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of by-products.
Materials:
-
2-amino-4-methoxyphenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methoxyphenol (1.0 equivalent).
-
Acylation and Cyclization: Add polyphosphoric acid (enough to ensure good stirring) to the flask. Begin stirring and heat the mixture to 130-140 °C. Once the starting material has dissolved, slowly add acetic anhydride (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
V. Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of the major by-products.
Caption: Reaction pathways in the synthesis of this compound.
VI. References
[1] Phillips, M. A. The Formation of Benzoxazoles. J. Chem. Soc., Trans.1928 , 133, 2395-2407. (A foundational paper on benzoxazole synthesis) [2] Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V. Comprehensive Organic Functional Group Transformations; Pergamon: Oxford, 1995; Vol. 4. (A comprehensive text on heterocyclic synthesis) [3] Boyd, G. V. In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon Press: Oxford, 1979; Vol. 4, p 484. (Provides background on benzoxazole chemistry) [4] The Merck Index, 14th ed.; O'Neil, M. J., Ed.; Merck & Co.: Whitehouse Station, NJ, 2006. (A standard reference for chemical properties) [5] Wipf, P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, p 1025. (Details on cyclization reactions)
References
Technical Support Center: Chromatography of Benzoxazole Compounds
A Senior Application Scientist's Guide to Resolving Peak Tailing
Welcome to the technical support center for the analysis of benzoxazole compounds. As a class of heterocyclic molecules frequently encountered in pharmaceutical and materials science, benzoxazoles present unique challenges in liquid chromatography, most notably, peak tailing. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues efficiently. It moves beyond simple checklists to explain the underlying chemical interactions, empowering you to make informed, effective decisions in your method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing in the analysis of benzoxazole derivatives.
Q1: What is peak tailing, and why is it a critical problem for my benzoxazole analysis?
Answer: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, creating an asymmetrical shape.[1] In an ideal separation, peaks are symmetrical (Gaussian), which is essential for accurate and reproducible results.[2][3]
Peak tailing is problematic for several key reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between your benzoxazole analyte and nearby impurities or other components.[4][5]
-
Inaccurate Quantification: The automated integration of tailing peaks by chromatography software is often inconsistent and inaccurate. The software may struggle to define the true start and end of the peak, leading to significant errors in area calculation and, consequently, the final concentration measurement.[5][6][7]
-
Lower Sensitivity: As the peak broadens and its height decreases, it becomes harder to detect low-concentration analytes, compromising the method's limit of detection (LOD) and limit of quantification (LOQ).
Regulatory bodies like the USP often set specific limits for peak symmetry (e.g., a tailing factor of ≤ 2.0), making good peak shape a necessity for method validation and compliance.[5][7]
Q2: I'm seeing significant peak tailing for my benzoxazole compound. What are the most likely causes?
Answer: The primary cause of peak tailing is the presence of more than one retention mechanism occurring simultaneously.[2][8] For benzoxazole compounds, which often contain basic nitrogen atoms, the most common culprits are secondary interactions with the stationary phase.
Here are the most probable causes, in order of likelihood:
-
Silanol Interactions: This is the most frequent cause. The basic nitrogen in the benzoxazole ring can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of standard silica-based HPLC columns.[2][9][10] This secondary ionic interaction is a different, stronger retention mechanism than the intended reversed-phase (hydrophobic) interaction, causing some analyte molecules to be held longer on the column, resulting in a tail.[5][8]
-
Metal Chelation: Benzoxazole scaffolds can act as chelating agents, binding to trace metal ions (like iron or nickel) that may be present in the silica packing material or leached from stainless steel components of the HPLC system (frits, tubing).[4][5][11] This interaction creates another strong retention point, contributing to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your benzoxazole analyte, the compound can exist in both ionized and non-ionized forms, each having a different retention time. This leads to peak broadening and tailing.[2][9][12]
-
Column Issues: Physical problems with the column, such as a partially blocked inlet frit or a void (a channel that forms in the packing bed), can distort the sample path and cause tailing for all peaks in the chromatogram.[2][3]
The diagram below illustrates the difference between the desired primary retention mechanism and the problematic secondary interactions that cause peak tailing.
Caption: Primary (desired) vs. Secondary (problematic) interactions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving peak tailing.
Section A: Optimizing the Mobile Phase
Start by addressing the mobile phase, as it is often the easiest and most cost-effective parameter to adjust.
Q3: How does mobile phase pH affect peak tailing for benzoxazoles, and how do I select the optimal pH?
Answer: Mobile phase pH is a powerful tool for controlling the ionization state of both the benzoxazole analyte and the column's stationary phase, directly impacting peak shape.[12][13]
The Scientific Rationale: Most reversed-phase columns use silica particles, which have surface silanol groups (Si-OH). These groups are acidic, with a pKa around 3.8-4.2.[14] At a mobile phase pH above this value, the silanols become deprotonated and negatively charged (Si-O⁻). Benzoxazoles are typically basic due to the nitrogen atom in the oxazole ring. At a pH below their pKa, they become protonated and positively charged. The strong electrostatic attraction between a positively charged analyte and a negatively charged silanol group is a major cause of peak tailing.[5][8][10]
There are two primary strategies to minimize this interaction by controlling pH:
-
Low pH (Acidic Mobile Phase): By adjusting the mobile phase pH to be low (e.g., pH < 3), you ensure that the silanol groups are fully protonated (Si-OH) and neutral.[5][8] This prevents the strong ionic interaction with the (protonated) basic analyte, significantly improving peak shape. This is the most common and effective approach for basic compounds.
-
High pH (Basic Mobile Phase): Alternatively, at a high pH (e.g., pH > 8), the basic benzoxazole analyte will be in its neutral form. This also prevents the ionic interaction with the deprotonated silanols, improving peak shape.[9][13] However, this requires a pH-stable column, as traditional silica can dissolve at high pH.[8][14]
Practical Steps & Protocols:
Protocol: Systematic pH Adjustment
-
Determine Analyte pKa: If possible, find the pKa of your specific benzoxazole derivative. This will help you choose a pH range that is at least 2 pH units away from the pKa to ensure a single ionization state.[12][13]
-
Prepare Buffered Mobile Phases:
-
Low pH Trial: Prepare an aqueous mobile phase buffered to pH 2.5-3.0. A common choice is 0.1% formic acid or phosphoric acid in water.
-
High pH Trial (if using a compatible column): Prepare an aqueous mobile phase buffered to pH 9-10. Use a buffer like ammonium bicarbonate or a specialized commercial buffer.
-
-
Equilibrate Thoroughly: When changing mobile phase pH, flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.
-
Analyze and Compare: Inject your sample using the new mobile phase and compare the peak shape to your original method. In most cases, the low pH mobile phase will yield a dramatic improvement.
Q4: My peaks are still tailing after adjusting the pH. Should I consider a mobile phase additive?
Answer: Yes. If pH adjustment alone is insufficient, mobile phase additives can be used to mask the remaining active sites on the column that cause tailing.
The Scientific Rationale: Additives work by competing with your analyte for the active sites. They are typically small, ionic compounds that are added to the mobile phase in low concentrations.
-
Sacrificial Bases (e.g., Triethylamine - TEA): For basic analytes like benzoxazoles, adding a small, basic amine like TEA to a low-pH mobile phase can be very effective.[15] The protonated TEA molecules will preferentially interact with any accessible, negatively charged silanol groups, effectively "shielding" them from your benzoxazole analyte.
-
Ion-Pairing Reagents: These reagents, like sodium octanesulfonate, have a hydrophobic part that adsorbs to the stationary phase and a charged part that faces the mobile phase.[16][17] They can improve peak shape by masking silanol groups, but they also significantly alter retention mechanisms and require long equilibration times, making them a less common first choice for simple tailing issues.[16]
Data Presentation: Common Mobile Phase Additives for Tailing Reduction
| Additive Type | Example | Typical Concentration | Mechanism of Action | Best For |
| Sacrificial Base | Triethylamine (TEA) | 0.05% - 0.5% (v/v) | Competitively binds to active silanol sites.[15] | Basic compounds (like benzoxazoles) at low to mid pH. |
| Acidic Modifier | Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Acts as an ion-pairing agent and suppresses silanol ionization.[18] | Basic compounds, especially peptides. Can cause ion suppression in LC-MS. |
| Chelating Agent | EDTA, Citric Acid | 0.1 - 1 mM | Binds to metal ions in the system, preventing analyte-metal interactions.[5][19] | Compounds known to chelate metals (e.g., flavonoids, some benzoxazoles). |
Section B: The HPLC Column
If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical focus.
Q5: Could my column be the problem? How do I diagnose and fix column-related issues?
Answer: Absolutely. The column is the heart of the separation, and both its chemical nature and physical condition are critical for good peak shape.
The Scientific Rationale: Column-related tailing can be chemical or physical.
-
Chemical (Column Aging): Over time, especially under harsh pH conditions, the bonded phase (e.g., C18) can hydrolyze, exposing more of the underlying silica and its active silanol groups. This "column aging" leads to progressively worse tailing for basic compounds.[20]
-
Physical (Contamination & Voids): Particulate matter from samples or system wear can clog the inlet frit. High-pressure shocks can create a "void" or channel in the packing bed at the column inlet. Both issues disrupt the flow path of the sample as it enters the column, causing band broadening and tailing for all peaks in the chromatogram.[2][3]
Practical Steps & Protocols:
Protocol: Diagnosing Column Health
-
Check All Peaks: If all peaks in your chromatogram are tailing similarly, a physical problem like a blocked frit or a void is likely.[3] If only the benzoxazole (or other basic compounds) are tailing, the issue is likely chemical.
-
Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new one of the same type. If the peak shape is restored, you have confirmed the old column was the problem.[2]
-
Column Washing/Reversal: If a blocked frit is suspected, you can sometimes salvage the column.
-
Disconnect the column from the detector.
-
Reverse the direction of flow.
-
Wash the column with a series of strong solvents (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase). This can sometimes dislodge particulates from the frit. Caution: Only do this with columns specifically designated as reversible by the manufacturer.
-
Q6: What type of HPLC column is best for preventing peak tailing with benzoxazole compounds?
Answer: Using a modern, high-purity, "base-deactivated" column is one of the most effective ways to prevent peak tailing for basic compounds like benzoxazoles from the start.
The Scientific Rationale: Column manufacturers have developed several technologies to minimize the negative effects of silanol groups.[21]
-
High-Purity Silica (Type B): Modern columns are made from silica with very low levels of metal impurities, which can increase the acidity of nearby silanols.[14]
-
End-Capping: After the main C18 ligands are bonded to the silica, the column is treated with a small silylating agent (like trimethylchlorosilane) to "cap" and deactivate many of the remaining accessible silanol groups.[2][8] This creates a more inert surface.
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can interact with nearby silanols through hydrogen bonding, effectively shielding them from the analyte.[21]
-
Hybrid Particles: These columns use packing materials that are a hybrid of silica and organic polymer, which have fewer surface silanols from the outset and are often more stable at high pH.[14]
Data Presentation: Column Selection Guide for Benzoxazoles
| Column Type | Key Feature | Advantage for Benzoxazoles |
| Standard C18 (Type A Silica) | Older technology | Low cost, but not recommended for new methods. |
| High-Purity, End-Capped C18 | High-purity silica with capped silanols.[8][21] | Significantly reduced silanol interactions; good starting point. |
| Polar-Embedded Phase | Polar group in the alkyl chain.[21] | Excellent shielding of silanols, often provides alternative selectivity. |
| Hybrid Particle C18 | Silica-organic hybrid material.[14] | Fewer silanols, enhanced pH stability (good for high pH methods). |
Section C: Advanced & System-Level Issues
If you have optimized the mobile phase and are using a high-quality column but still observe tailing, it's time to investigate more subtle effects.
Q7: I've tried everything and still see tailing, especially for certain benzoxazole derivatives. Could metal chelation be the cause?
Answer: Yes, this is a distinct possibility. If your benzoxazole structure has adjacent functional groups capable of forming a complex with metal ions (a common feature in many biologically active molecules), chelation can be a hidden cause of peak tailing.[19]
The Scientific Rationale: Metal ions like Fe³⁺ and Ni²⁺ can be present in the silica matrix of the column packing or can leach from the stainless steel components of the HPLC system.[5][11] These metal ions act as Lewis acids and can form strong complexes with analytes that are Lewis bases (like many nitrogen-containing heterocycles).[11] This creates a very strong, secondary retention mechanism that leads to severe peak tailing.
Practical Steps & Protocols:
Protocol: Diagnosing and Mitigating Metal Chelation
-
Use a Chelating Additive: The most direct solution is to add a strong, sacrificial chelating agent to your mobile phase.
-
Use Bio-Inert or PEEK Systems: If metal chelation is a persistent problem, consider using an HPLC system with PEEK or other bio-inert flow paths, which eliminates the primary source of metal leaching.
-
Choose High-Purity Columns: As mentioned earlier, columns manufactured with high-purity silica have a much lower content of intrinsic metal ions.[5]
Q8: Could my HPLC system itself be contributing to peak tailing?
Answer: Yes, though it's a less common cause for tailing specifically (it's a more common cause of general peak broadening). The main system-related issue is "extra-column volume."
The Scientific Rationale: Extra-column volume refers to all the volume in the flow path outside of the column itself—the injector, tubing, and detector flow cell.[9][22] As the separated analyte band travels through this volume, it can spread out, a process called dispersion. Excessive dispersion can lead to broader, and sometimes tailing, peaks. This effect is most pronounced for early-eluting peaks that have not had much time to separate on the column.[7][23]
Practical Steps & Protocols:
Protocol: Minimizing Extra-Column Volume
-
Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or ~125 µm).[9]
-
Verify Fittings: Make sure all fittings are correctly seated and are of the zero-dead-volume type. A poor connection can create a small void where dispersion can occur.
-
Optimize Detector Settings: Use the smallest volume flow cell available for your detector that still provides adequate signal.
The following flowchart provides a logical path for troubleshooting peak tailing based on the principles discussed.
Caption: A systematic workflow for troubleshooting benzoxazole peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromacademy.com [chromacademy.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. welch-us.com [welch-us.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. waters.com [waters.com]
- 21. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 22. hawachhplccolumn.com [hawachhplccolumn.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 5-Methoxy-2-methylbenzoxazole and 5-Methoxy-2-methylbenzothiazole for Drug Discovery and Development
In the landscape of heterocyclic chemistry, benzoxazoles and benzothiazoles represent two privileged scaffolds, forming the core of numerous pharmacologically active compounds. Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzoxazoles, sulfur in benzothiazoles), belies significant differences in their physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of two representative analogues, 5-Methoxy-2-methylbenzoxazole and 5-Methoxy-2-methylbenzothiazole, to inform researchers, scientists, and drug development professionals on their respective potential in therapeutic applications.
Physicochemical Properties: A Tale of Two Heteroatoms
The isosteric replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole imparts distinct electronic and physical characteristics. These differences, though subtle, can have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 5-Methoxy-2-methylbenzothiazole | Data Type |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NOS | N/A |
| Molecular Weight | 163.17 g/mol [1][2] | 179.24 g/mol [3][4] | Calculated |
| Melting Point | Not available | 36-40 °C[5][6] | Experimental |
| Boiling Point | 250 °C at 760 mmHg[7] | 135 °C at 3 mmHg[6] | Experimental |
| logP (XlogP3) | 2.1[1][2] | 2.613 | Predicted[8] |
| Hydrogen Bond Acceptor Count | 2[1][2] | 2 | Calculated |
| Hydrogen Bond Donor Count | 0[1][2] | 0 | Calculated |
The higher molecular weight of the benzothiazole analogue is a direct consequence of the heavier sulfur atom. The lower melting point of 5-Methoxy-2-methylbenzothiazole suggests weaker crystal lattice forces compared to its benzoxazole counterpart. The predicted octanol-water partition coefficient (logP) is higher for the benzothiazole, indicating a more lipophilic character. This increased lipophilicity can influence membrane permeability and interactions with hydrophobic pockets of target proteins.
Synthesis Strategies: Building the Heterocyclic Core
The synthesis of both this compound and 5-Methoxy-2-methylbenzothiazole typically involves the condensation and cyclization of an appropriately substituted ortho-aminophenol or ortho-aminothiophenol with a carboxylic acid or its derivative.
Synthesis of this compound
A common and efficient method for the synthesis of 2-substituted benzoxazoles is the reaction of a 2-aminophenol with a carboxylic acid or its derivative under acidic conditions or with a coupling agent. For this compound, the logical precursors are 4-methoxy-2-aminophenol and acetic acid or acetic anhydride.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-methoxy-2-aminophenol, acetic anhydride, polyphosphoric acid (PPA).
-
Procedure:
-
To a stirred solution of 4-methoxy-2-aminophenol (1.0 eq) in a round-bottom flask, add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Add acetic anhydride (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Causality behind experimental choices: Polyphosphoric acid serves as both a dehydrating agent and a catalyst to facilitate the condensation and subsequent cyclization. The use of acetic anhydride provides the acetyl group for the formation of the 2-methyl substituent. The workup with ice and subsequent neutralization is to quench the reaction and precipitate the product.
Synthesis of 5-Methoxy-2-methylbenzothiazole
The synthesis of 2-substituted benzothiazoles often follows a similar pathway, utilizing a 2-aminothiophenol as the starting material. A well-established method is the reaction of a 2-aminothiophenol with a carboxylic acid.
Experimental Protocol: Synthesis of 5-Methoxy-2-methylbenzothiazole
-
Materials: 4-methoxy-2-aminothiophenol, acetic acid.
-
Procedure:
-
A mixture of 4-methoxy-2-aminothiophenol (1.0 eq) and acetic acid (excess, acting as both reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the excess acetic acid is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to remove any remaining acetic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield pure 5-Methoxy-2-methylbenzothiazole.
-
Causality behind experimental choices: The direct condensation of the aminothiophenol with acetic acid at elevated temperatures drives the formation of the thiazole ring. The basic wash is crucial to remove the acidic solvent and any unreacted starting material.
References
- 1. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy-2-methylbenzothiazole | 2941-69-7 [amp.chemicalbook.com]
- 5. New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone | Engineering and Technology For Sustainable Development [jst.vn]
- 6. benchchem.com [benchchem.com]
- 7. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Methoxy-2-methylbenzoxazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Methoxy-2-methylbenzoxazole against known standards. The focus is on two key therapeutic areas where benzoxazole derivatives have shown promise: oncology and microbiology.[1][2][3] This document offers detailed experimental protocols, the rationale behind their selection, and a clear methodology for data interpretation and comparison.
Introduction to this compound and the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[2][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The biological effects of benzoxazole derivatives are often fine-tuned by the nature and position of substituents on the core ring structure. This compound, the subject of this guide, possesses a methoxy group at the 5-position and a methyl group at the 2-position, which are expected to modulate its biological profile.
The validation of the biological activity of any new chemical entity is a cornerstone of the drug discovery process. It requires rigorous, reproducible, and well-controlled experimental evaluation against established standards. This guide provides the necessary protocols and scientific context to perform such a validation for this compound.
Part 1: Validating Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents.[2][4] Their proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation.[5] One postulated mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which can lead to the expression of cytochrome P450 enzymes like CYP1A1, ultimately triggering anticancer activity.[5]
Experimental Workflow for Anticancer Activity Validation
A systematic approach is essential for the in vitro evaluation of a novel compound's anticancer potential. The following workflow outlines the key steps, from initial cytotoxicity screening to a more detailed mechanistic investigation.
Figure 1: Experimental workflow for validating anticancer activity.
Standard Anticancer Agents for Comparison
For in vitro anticancer assays, it is crucial to include a positive control to benchmark the activity of the test compound. Commonly used standard anticancer drugs include:
-
Doxorubicin: A well-characterized chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.[5]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and the standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.[9]
-
SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[9][10]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Data Presentation and Interpretation
The results of the cytotoxicity assays should be summarized in a table comparing the IC50 values of this compound with the standard drug across different cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 (Breast) | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | |
| HCT116 (Colon) | [Experimental Value] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | |
| HCT116 (Colon) | [Experimental Value] |
A lower IC50 value indicates greater potency. The selectivity of the compound can be assessed by comparing its activity against cancer cell lines versus normal cell lines (if included in the study).
Hypothetical Signaling Pathway for Anticancer Action
Based on existing literature for benzoxazole derivatives, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
References
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 8. atcc.org [atcc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
evaluating the structure-activity relationship of 5-methoxy substituted benzoxazoles
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy Substituted Benzoxazoles for Researchers, Scientists, and Drug Development Professionals.
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Among the various substitutions on this versatile heterocycle, the placement of a methoxy group at the 5-position has emerged as a critical determinant of anticancer efficacy. This guide provides an in-depth evaluation of the structure-activity relationship (SAR) of 5-methoxy substituted benzoxazoles, offering a comparative analysis against other analogs and providing the experimental framework for their evaluation.
The Influence of the 5-Methoxy Substituent: A Comparative Analysis
The substitution pattern on the benzoxazole nucleus significantly dictates the molecule's biological activity. While various positions are amenable to modification, the 5-position has proven to be particularly influential in modulating the anticancer properties of these compounds.[2]
Our analysis of the available data indicates that the 5-methoxy group often confers a distinct advantage in terms of cytotoxic potency and target engagement. To illustrate this, the following table summarizes the in vitro anticancer activity of representative 5-substituted benzoxazole derivatives against various human cancer cell lines.
| Compound ID | 5-Substituent | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -OCH₃ | 4-Methoxyphenyl | MCF-7 (Breast) | 4.05 | [3] |
| 1b | -OCH₃ | 4-Methoxyphenyl | HepG2 (Liver) | 3.95 | [3] |
| 2a | -Cl | 4-Methoxyphenyl | MCF-7 (Breast) | 4.75 | [3] |
| 2b | -Cl | 4-Methoxyphenyl | HepG2 (Liver) | 4.61 | [3] |
| 3a | -CH₃ | 4-Methoxyphenyl | MCF-7 (Breast) | >50 | [3] |
| 3b | -CH₃ | 4-Methoxyphenyl | HepG2 (Liver) | >50 | [3] |
| 4 | -H | 4-Methoxyphenyl | MCF-7 (Breast) | >50 | [3] |
As evidenced by the data, the 5-methoxy substituted benzoxazole (Compound 1a and 1b ) demonstrates superior or comparable potency to its 5-chloro counterpart (Compound 2a and 2b ) and is significantly more active than the 5-methyl (Compound 3a and 3b ) and unsubstituted (Compound 4 ) analogs. This suggests that the electronic and steric properties of the 5-methoxy group play a crucial role in the compound's interaction with its biological targets.
Unraveling the Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
The anticancer effects of 5-methoxy substituted benzoxazoles are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4]
VEGFR-2 Signaling Pathway and Inhibition
By binding to the ATP-binding site of the VEGFR-2 kinase domain, 5-methoxy substituted benzoxazoles can effectively block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PLCγ-RAF-MEK-ERK and PI3K-AKT pathways.[5] This ultimately leads to the inhibition of endothelial cell proliferation and migration, crucial steps in angiogenesis.
Induction of Apoptosis
In addition to their anti-angiogenic effects, these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] This is often mediated through the intrinsic mitochondrial pathway.
Treatment with 5-methoxy benzoxazoles can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death.[6][7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 5-Methoxy-2-(4-methoxyphenyl)benzoxazole
This protocol describes a common method for the synthesis of 2-arylbenzoxazoles via the condensation of a substituted o-aminophenol with a substituted benzoic acid.[8]
Materials:
-
2-Amino-4-methoxyphenol
-
4-Methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Combine equimolar amounts of 2-amino-4-methoxyphenol and 4-methoxybenzoic acid in a round-bottom flask.
-
Add an excess of polyphosphoric acid (PPA) to the flask to act as both a solvent and a dehydrating agent.
-
Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 5-methoxy-2-(4-methoxyphenyl)benzoxazole.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (e.g., 5-methoxy substituted benzoxazoles) in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[1]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound to the respective wells.
-
Initiate the kinase reaction by adding ATP and the recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis.[10]
Materials:
-
Human cancer cell line
-
Test compounds
-
Caspase-Glo® 3/7 Assay Kit
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds for a specified period (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The collective evidence strongly suggests that the 5-methoxy substitution is a key determinant in enhancing the anticancer activity of benzoxazole derivatives. These compounds exert their effects through a multi-pronged approach, including the inhibition of critical signaling pathways like VEGFR-2 and the induction of apoptosis. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these promising anticancer agents.
Future research should focus on further optimizing the 5-methoxy benzoxazole scaffold to improve potency, selectivity, and pharmacokinetic properties. The exploration of novel substitutions at the 2-position of the benzoxazole ring, in conjunction with the 5-methoxy group, could lead to the discovery of next-generation anticancer therapeutics with enhanced efficacy and reduced side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. benchchem.com [benchchem.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-2-methylbenzoxazole
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our understanding of a compound's purity, stability, and concentration. For a molecule like 5-Methoxy-2-methylbenzoxazole, a heterocyclic compound with potential applications in medicinal chemistry, the reliability of its quantification is paramount. It is not uncommon for the analytical baton to be passed between laboratories—from a research and development setting to a quality control environment, or between a sponsoring company and a contract research organization (CRO). In these instances, ensuring that different analytical methods yield comparable results is not just a matter of good practice; it is a regulatory expectation and a cornerstone of data integrity.[1][2]
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the selection of these methods, provide detailed experimental protocols, and, most critically, outline a comprehensive cross-validation study to establish their interchangeability. This process, known as cross-validation, is the formal evaluation of two or more analytical procedures to demonstrate that they can be used for the same intended purpose and produce comparable results.[3]
The objective is not merely to present a protocol but to illuminate the scientific reasoning that underpins each step, empowering researchers, scientists, and drug development professionals to design and execute robust cross-validation studies.
Methodologies Under Scrutiny: HPLC-UV vs. GC-MS
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, both HPLC and GC-MS present viable, yet distinct, approaches to quantification.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC is a ubiquitous technique in the pharmaceutical industry, prized for its robustness, versatility, and high precision in quantifying non-volatile and thermally labile compounds.[4] Given the aromatic nature of the benzoxazole ring system, this compound possesses a strong chromophore, making it readily detectable by UV spectroscopy. This makes HPLC-UV an excellent choice for routine quality control and stability testing.
2. Gas Chromatography-Mass Spectrometry (GC-MS): A Gold Standard for Specificity
GC-MS offers unparalleled specificity through the combination of chromatographic separation and mass-based detection.[5] For a compound like this compound, which is sufficiently volatile and thermally stable, GC-MS can provide not only quantification but also structural confirmation, making it an invaluable tool for impurity identification and as a reference method.
The Cross-Validation Protocol: A Framework for Equivalence
The heart of this guide is the cross-validation study, designed to demonstrate the equivalence of the HPLC-UV and GC-MS methods. The protocol is structured in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7]
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation study, from initial method validation to the final comparative analysis.
Caption: A flowchart outlining the key stages of the cross-validation study.
Step-by-Step Methodologies
Protocol 1: HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (65:35 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in methanol. Working standards and samples are diluted to the desired concentration with the mobile phase.
Protocol 2: GC-MS Method for this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Transfer Line Temperature: 280°C.
-
Quantification: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 163, 148, 120).
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in ethyl acetate. Working standards and samples are diluted to the desired concentration with ethyl acetate.
Cross-Validation Study Design
-
Sample Selection: Three independent batches of this compound will be prepared at three concentration levels: low (80% of target), medium (100% of target), and high (120% of target).
-
Analysis: Each sample will be analyzed in triplicate by both the HPLC-UV and GC-MS methods.
-
Data Evaluation: The results from both methods will be compared for accuracy and precision.
Comparative Data Analysis: Establishing Equivalence
The cornerstone of the cross-validation report is the direct comparison of the data generated by the two methods. The following tables present a hypothetical but realistic dataset from our cross-validation study.
Table 1: Method Validation Summary
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | >0.999 | >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | N/A for this study |
Table 2: Cross-Validation Results - Accuracy
| Concentration Level | HPLC-UV Mean Assay (%) | GC-MS Mean Assay (%) | % Difference |
| Low (80%) | 99.8 | 100.5 | -0.7 |
| Medium (100%) | 100.2 | 99.6 | 0.6 |
| High (120%) | 101.1 | 100.3 | 0.8 |
| Overall Mean | 100.4 | 100.1 | 0.3 |
Table 3: Cross-Validation Results - Precision
| Concentration Level | HPLC-UV %RSD (n=9) | GC-MS %RSD (n=9) |
| Low (80%) | 0.85 | 1.10 |
| Medium (100%) | 0.70 | 0.95 |
| High (120%) | 0.65 | 0.80 |
| Overall %RSD | 0.73 | 0.95 |
Interpreting the Results: A Decision-Making Framework
Caption: A decision tree for assessing the equivalence of the two analytical methods.
Conclusion: Ensuring Data Integrity Across the Product Lifecycle
The cross-validation of analytical methods is a critical exercise in scientific rigor and regulatory compliance. This guide has provided a comprehensive framework for comparing an HPLC-UV and a GC-MS method for the quantification of this compound. By adhering to a well-defined protocol, generating robust comparative data, and applying sound statistical analysis, we can confidently establish the equivalence of different analytical procedures. This ensures the consistency and reliability of data throughout the drug development lifecycle, from early-stage research to final product release, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Anticancer Efficacy of 5-Methoxy-2-methylbenzoxazole and Other Standard Agents
Introduction: The Promise of the Benzoxazole Scaffold in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. Among the diverse heterocyclic compounds explored for their pharmacological potential, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the potential anticancer efficacy of a specific derivative, 5-Methoxy-2-methylbenzoxazole, contextualized within the broader performance of other benzoxazole derivatives and established anticancer agents.
While specific experimental data on this compound's anticancer activity is limited in publicly available literature[2], this guide will synthesize information from closely related benzoxazole compounds to infer its potential efficacy and mechanism of action. By juxtaposing this inferred potential with the well-documented performance of standard chemotherapeutic drugs, we aim to provide a valuable resource for researchers and drug development professionals.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of many benzoxazole derivatives is attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation, survival, and metastasis. A significant mechanism of action for several compounds within this class is the inhibition of key signaling pathways, particularly those involved in angiogenesis.[1]
One of the primary targets for many benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade that promotes the formation of new blood vessels (angiogenesis), a process vital for tumor growth and nutrient supply. By inhibiting VEGFR-2, these compounds can effectively stifle tumor progression by cutting off its vascular lifeline.
The general proposed mechanism of action for VEGFR-2 inhibition by benzoxazole derivatives is illustrated below:
Caption: Proposed mechanism of VEGFR-2 inhibition by benzoxazole derivatives.
Comparative In Vitro Efficacy: A Look at the Data
To provide a quantitative comparison, this section presents a summary of the half-maximal inhibitory concentration (IC50) values for various benzoxazole derivatives and standard anticancer agents against common human cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population and is a standard measure of a compound's potency in vitro.[1]
It is crucial to note the absence of specific IC50 data for this compound in the reviewed literature. The data for "Benzoxazole Derivatives" in the table below is representative of other substituted benzoxazoles and is intended to provide a general indication of the potential efficacy of this class of compounds.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative | Compound 14i (5-methylbenzoxazole derivative) | HepG2 (Liver) | 3.22 | [4] |
| Compound 14l (5-methylbenzoxazole derivative) | MCF-7 (Breast) | 6.87 | [4] | |
| Compound 12l (5-methylbenzoxazole derivative) | HepG2 (Liver) | 10.50 | [6] | |
| Compound 12l (5-methylbenzoxazole derivative) | MCF-7 (Breast) | 15.21 | [6] | |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | 0.028 | [7][8] | |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB-231 (Breast) | 0.022 | [7] | |
| Standard Anticancer Agent | Doxorubicin | A549 (Lung) | > 20 | [9] |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [9] | |
| Cisplatin | A549 (Lung) | 9 - 16.48 | [10][11] | |
| Cisplatin | MCF-7 (Breast) | Varies widely | [12] | |
| Paclitaxel | A549 (Lung) | 0.01018 | [13] | |
| Paclitaxel | MCF-7 (Breast) | Varies | [14] |
Expert Analysis: The presented data for various benzoxazole derivatives showcases a wide range of cytotoxic activity, with some compounds exhibiting potent anticancer effects in the low micromolar and even nanomolar range. For instance, 5-amino-2-[p-bromophenyl]-benzoxazole demonstrates remarkable potency against breast cancer cell lines.[7][8] The efficacy of these derivatives is highly dependent on their specific substitutions. In comparison, standard chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel also display a broad range of IC50 values depending on the cell line and experimental conditions.[9][10][11][12][13] The significant variability in reported IC50 values for standard drugs like cisplatin underscores the importance of consistent experimental protocols for accurate comparative analysis.[12] The potential of this compound would likely be influenced by the electronic and steric effects of its methoxy and methyl groups on the benzoxazole core, a common theme in the structure-activity relationship of this compound class.
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
To ensure scientific integrity and reproducibility, the following section details a standardized protocol for determining the in vitro anticancer efficacy of a test compound, such as this compound. The MTT assay is a widely used colorimetric method to assess cell viability.[1]
MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of a compound on cancer cells.
Caption: A standardized workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in their respective culture media.
-
Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then made in the cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug) should be included.
-
Incubation: The treated plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking in the public domain, the broader family of benzoxazole derivatives has demonstrated significant promise as a source of novel anticancer agents. The structure-activity relationships within this class suggest that the specific substitutions on the benzoxazole core are critical determinants of their biological activity.
The comparative data presented in this guide, drawn from closely related compounds and standard chemotherapeutics, provides a framework for positioning this compound within the current landscape of oncology research. Future in vitro studies employing the standardized protocols outlined herein are essential to definitively characterize the cytotoxic potential of this specific compound. Further investigations into its mechanism of action, particularly its potential as a VEGFR-2 inhibitor, will be crucial in determining its therapeutic promise. The insights gained from such studies will be invaluable for guiding the rational design and development of the next generation of benzoxazole-based anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5676-57-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinescience.org [medicinescience.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
A Senior Application Scientist's Guide to the Validation of 5-Methoxy-2-methylbenzoxazole as a Research Chemical
An Objective Comparison of 5-Methoxy-2-methylbenzoxazole with Structurally Related Analogs for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern chemical biology and drug discovery, the rigorous validation of research chemicals is paramount to ensure the reproducibility and translational potential of scientific findings. This guide provides an in-depth technical evaluation of this compound, a heterocyclic compound of growing interest. We will objectively compare its physicochemical properties and potential biological activities with those of structurally similar alternatives, namely 2,5-dimethylbenzoxazole and 5-chloro-2-methylbenzoxazole. This document is intended to serve as a comprehensive resource, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction to the Benzoxazole Scaffold
The benzoxazole core, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[1][2] This structural motif is considered a bioisostere of natural purine bases, which may contribute to its ability to interact with various biopolymers.[1] The diverse pharmacological activities exhibited by benzoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore their significance as versatile building blocks in the synthesis of novel therapeutic agents.[2][3][4]
Physicochemical Characterization: A Comparative Analysis
A fundamental aspect of validating a research chemical is the thorough characterization of its physical and chemical properties. This section provides a comparative overview of this compound and its selected analogs.
| Property | This compound | 2,5-Dimethylbenzoxazole | 5-Chloro-2-methylbenzoxazole |
| CAS Number | 5676-57-3[5] | 5676-58-4 | 19219-99-9 |
| Molecular Formula | C₉H₉NO₂[5] | C₉H₉NO | C₈H₆ClNO |
| Molecular Weight | 163.17 g/mol [5] | 147.18 g/mol | 167.59 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Boiling Point | 250 °C at 760 mmHg | 215 °C (lit.) | 64-65 °C at 13.3 Pa |
| Melting Point | Not specified | Not specified | 61.0-64.0 °C |
Causality Behind Physicochemical Differences: The substitution at the 5-position of the benzoxazole ring significantly influences the physicochemical properties of these compounds. The electron-donating methoxy group in this compound increases its polarity and molecular weight compared to the methyl group in 2,5-dimethylbenzoxazole. Conversely, the electron-withdrawing chlorine atom in 5-chloro-2-methylbenzoxazole imparts a different electronic character and a higher molecular weight than the dimethyl analog. These variations in electronics and size can directly impact their solubility, reactivity, and, ultimately, their biological activity.
Synthesis and Purification: A Validated Protocol
The reliable synthesis and purification of research chemicals are critical for obtaining pure materials for biological evaluation. The following is a generalized, yet robust, protocol for the synthesis of 2-substituted-5-methoxybenzoxazoles, based on established methodologies.[6][7]
Experimental Protocol: Synthesis of 2-Substituted-5-methoxybenzoxazoles
Step 1: Condensation
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-2-aminophenol in a suitable solvent such as toluene.[6]
-
Add 1.1 equivalents of the desired aldehyde.[6]
-
Add a catalytic amount of pre-heated fly ash (0.5 g).[6]
-
Stir the reaction mixture at 111 °C under a nitrogen atmosphere.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
-
Add ethyl acetate to the reaction mixture and filter to remove the catalyst.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Self-Validating System: The purity of the synthesized compound should be rigorously assessed by multiple analytical techniques to ensure the integrity of the experimental data.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Spectroscopic Validation: The Fingerprint of a Molecule
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. Below are the expected spectral characteristics for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Aromatic protons (~6.8-7.5), Methoxy protons (~3.8, s, 3H), Methyl protons (~2.6, s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Aromatic carbons (~105-158), Methoxy carbon (~55), Methyl carbon (~14). |
| IR (KBr) ν (cm⁻¹) | C-H (aromatic), C=N, C=C, C-O. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 163. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
Comparative Biological Activity: Unveiling the Potential
While specific biological data for this compound is limited, the broader class of benzoxazole derivatives has been extensively studied, particularly as anticancer agents.[3] Many benzoxazoles exert their effects by inhibiting key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[11][12][13]
VEGFR-2 Signaling Pathway and the Role of Benzoxazole Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[14][16][17] Benzoxazole derivatives have been shown to act as inhibitors of VEGFR-2, likely by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling events.[11][12][13]
Diagram of the VEGFR-2 Signaling Pathway and Benzoxazole Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by a benzoxazole derivative.
Comparative Anticancer Activity:
Conclusion and Future Directions
This compound represents a valuable research chemical with a promising scaffold for the development of novel therapeutic agents. This guide has provided a framework for its validation, encompassing its synthesis, characterization, and potential biological applications. The comparison with its structural analogs, 2,5-dimethylbenzoxazole and 5-chloro-2-methylbenzoxazole, highlights the importance of substituent effects on the physicochemical and biological properties of the benzoxazole core.
Future research should focus on the direct comparative evaluation of these compounds in relevant biological assays to elucidate clear structure-activity relationships. Furthermore, the exploration of other potential biological targets for this compound, beyond VEGFR-2, could unveil new therapeutic opportunities. The detailed protocols and comparative data presented herein are intended to empower researchers to confidently utilize and further investigate this promising class of heterocyclic compounds.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. jocpr.com [jocpr.com]
- 3. Buy this compound | 5676-57-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to Benzoxazole Isomers: Unraveling the Influence of Heteroatom Position
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzoxazole and its isomers, 1,2-benzisoxazole and 2,1-benzisoxazole (anthranil), represent a fascinating triad of structurally related yet electronically distinct molecules. Their scaffolds are prevalent in numerous biologically active compounds, making a thorough understanding of their fundamental properties crucial for rational drug design and material science. This guide provides an in-depth comparative study of the spectral properties of these three isomers, grounded in experimental data and theoretical principles, to elucidate the profound impact of the relative positions of the oxygen and nitrogen atoms within the fused five-membered ring.
Theoretical Underpinnings: How Isomerism Dictates Spectral Behavior
The distinct arrangement of the nitrogen and oxygen atoms in benzoxazole (1,3-), 1,2-benzisoxazole, and 2,1-benzisoxazole (anthranil) fundamentally alters their electronic distribution and, consequently, their interaction with electromagnetic radiation.
-
Benzoxazole (1,3-Benzoxazole): The nitrogen and oxygen atoms are in a 1,3-relationship. This arrangement results in a more delocalized π-electron system compared to its isomers, contributing to its relative stability.
-
1,2-Benzisoxazole: With adjacent nitrogen and oxygen atoms, this isomer experiences a different electronic push-pull dynamic, influencing its aromaticity and the energy of its molecular orbitals.
-
2,1-Benzisoxazole (Anthranil): This isomer is the least stable of the three[1]. The N-O bond and the fusion to the benzene ring create a strained system with disrupted aromaticity, leading to unique spectral characteristics.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the electronic transitions observed in UV-Vis spectra[2]. These calculations can help rationalize the observed shifts in absorption maxima and differences in molar absorptivity among the isomers.
A Comparative Analysis of Spectral Properties
This section details the experimental spectral data for each isomer, providing a side-by-side comparison to highlight their key differences.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (ε) of the absorption bands are highly sensitive to the electronic structure.
Table 1: Comparative UV-Vis Absorption Data for Benzoxazole Isomers
| Isomer | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Key Transitions |
| Benzoxazole | ~270-280, ~300-310 | ~1,000-10,000 | Ethanol/Cyclohexane | π → π |
| 1,2-Benzisoxazole | ~280-290 | Not explicitly found | Aromatic systems | π → π[3] |
| 2,1-Benzisoxazole (Anthranil) | ~340-350 | Not explicitly found | Not specified | π → π* |
Discussion:
Caption: Generalized workflow for UV-Vis spectroscopic analysis.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of molecules. The emission wavelength, quantum yield, and lifetime are key parameters.
Table 2: Comparative Fluorescence Data for Benzoxazole Isomers
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Solvent |
| Benzoxazole | ~330-360 | ~380-450 | ~50-90 | Various |
| 1,2-Benzisoxazole | Not explicitly found | Not explicitly found | Not explicitly found | Not specified |
| 2,1-Benzisoxazole (Anthranil) | ~310 | ~390 | ~80 | Not specified |
Discussion:
Benzoxazole derivatives are well-known for their fluorescent properties, with emission typically in the blue region of the spectrum. The exact emission wavelength and quantum yield are highly dependent on the substituents and the solvent polarity. For instance, 2-(2'-hydroxyphenyl)benzoxazole (HBO) is a classic example of a benzoxazole probe used to detect changes in viscosity, with an emission maximum around 485 nm upon excitation at ~360 nm. While specific fluorescence data for the parent 1,2-benzisoxazole is scarce in the provided results, some of its derivatives are used in the creation of fluorescent dyes[7]. Anthranilic acid, a precursor to anthranil, is a fluorescent compound with an excitation peak at 336 nm and an emission peak at 411 nm, resulting in a Stokes' shift of 75 nm[8]. The maximal fluorescence emission spectrum for a compound derived from anthranil was observed at 390 nm[9].
Caption: Generalized workflow for fluorescence spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) of 1H and 13C nuclei are particularly sensitive to the electronic structure and neighboring atoms.
Table 3: Comparative 1H and 13C NMR Chemical Shifts (ppm) for Benzoxazole Isomers
| Position | Benzoxazole (1H / 13C) | 1,2-Benzisoxazole (1H / 13C) | 2,1-Benzisoxazole (Anthranil) (1H / 13C) |
| H-2/C-2 | ~8.2 / ~152 | - / - | - / - |
| H-3/C-3 | - / - | ~8.6 / ~155 | ~8.5 / ~118 |
| H-4/C-4 | ~7.7 / ~110 | ~7.8 / ~110 | ~7.3 / ~129 |
| H-5/C-5 | ~7.3 / ~124 | ~7.4 / ~125 | ~7.1 / ~122 |
| H-6/C-6 | ~7.3 / ~124 | ~7.6 / ~130 | ~7.4 / ~132 |
| H-7/C-7 | ~7.5 / ~119 | ~7.6 / ~121 | ~7.7 / ~120 |
| C-3a | ~151 | ~164 | ~148 |
| C-7a | ~142 | ~122 | ~120 |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents. Data is compiled and estimated from various sources for the parent compounds.[3][10][11][12]
Discussion:
The 1H NMR spectra of all three isomers show signals in the aromatic region (typically 7.0-8.5 ppm)[3]. The specific chemical shifts and coupling patterns are unique to each isomer and can be used for unambiguous identification. For example, in benzoxazole derivatives, the aromatic protons typically appear as multiplet signals between 6.85 and 8.83 ppm[12]. In 13C NMR, the chemical shifts of the carbon atoms in the heterocyclic ring are particularly diagnostic. The carbon attached to both oxygen and nitrogen (C-2 in benzoxazole) is significantly deshielded. The differences in the chemical shifts of the bridgehead carbons (C-3a and C-7a) also reflect the different electronic environments in the three isomers.
Caption: Generalized workflow for NMR spectroscopic analysis.
Experimental Protocols
To ensure the reproducibility of spectral data, adherence to standardized experimental protocols is essential.
Protocol 1: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL. From these, prepare working solutions by dilution to achieve an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent as a blank to perform a baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of each isomer in a spectro-grade solvent to minimize inner-filter effects.
-
Instrumentation: Utilize a fluorescence spectrophotometer.
-
Emission Spectrum: Excite the sample at its primary absorption maximum (λmax) and scan the emission wavelengths over a suitable range (e.g., 300-600 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
-
Analysis: Determine the excitation and emission maxima and calculate the Stokes shift.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube[3]. Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter[3].
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A greater number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing and Analysis: Process the raw data using appropriate software. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm). Assign the signals to the respective nuclei based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR techniques (COSY, HSQC, HMBC).
Conclusion
The spectral properties of benzoxazole, 1,2-benzisoxazole, and 2,1-benzisoxazole (anthranil) are intricately linked to the specific arrangement of their constituent heteroatoms. While sharing the same molecular formula, their distinct electronic distributions give rise to unique spectroscopic signatures in UV-Vis, fluorescence, and NMR analyses. This guide provides a foundational comparative framework for researchers, enabling more informed decisions in the design and characterization of novel compounds based on these important heterocyclic scaffolds. Further investigations providing direct comparative data under identical conditions will continue to refine our understanding of these versatile molecules.
References
- 1. Anthranil - Wikipedia [en.wikipedia.org]
- 2. Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Structures and Energetics of Bicyclic Organic Molecules Using Photoelectron Spectroscopy [repository.arizona.edu]
- 10. heteroletters.org [heteroletters.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-2-methylbenzoxazole
As researchers and scientists in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our experimental work. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methoxy-2-methylbenzoxazole, a key building block in many synthetic pathways. By understanding the inherent hazards and implementing the robust protocols outlined below, we can ensure a secure laboratory environment.
Understanding the Hazards of this compound
This compound (CAS No: 5676-57-3) is a heterocyclic organic compound.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that necessitate careful handling.[1][2]
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
A summary of the GHS hazard classifications is provided in the table below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and aggregated GHS information.[1][2]
Given these hazards, a multi-faceted approach to personal protective equipment (PPE) is crucial to mitigate risks of exposure through inhalation, skin contact, and eye contact.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The causality behind each selection is to create a comprehensive barrier against the identified chemical threats.
Eye and Face Protection: The First Line of Defense
Due to the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Primary Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required.[3] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or when heating the substance, a face shield must be worn in addition to safety goggles.[3][4]
Causality: The benzoxazole structure can cause severe irritation and damage upon contact with the delicate tissues of the eye. Standard safety glasses with side shields do not offer adequate protection from splashes.[5]
Skin Protection: An Impervious Barrier
To prevent skin irritation, comprehensive skin protection is necessary.
-
Gloves: Compatible chemical-resistant gloves must be worn.[6] Nitrile rubber gloves are a suitable option for incidental contact.[3][4] It is critical to inspect gloves for any signs of degradation or perforation before each use.[6] Double gloving is recommended when handling larger quantities or for prolonged tasks. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[5]
-
Lab Coat: A clean, buttoned laboratory coat should be worn to protect the skin and personal clothing.[3][4]
Causality: Direct contact with this compound can lead to skin irritation.[1][2] A lab coat and appropriate gloves provide a physical barrier to prevent dermal exposure.
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound may cause respiratory irritation, engineering controls and, where necessary, respiratory protection are vital.
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Causality: Inhalation of airborne particles or vapors can irritate the respiratory tract.[1][2] A fume hood effectively captures and removes these contaminants from the breathing zone of the user.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow provides a procedural guide for laboratory personnel.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all glassware and work surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves in the designated chemical waste container.
-
Remove your lab coat, being careful to avoid contaminating personal clothing.
-
Remove eye protection.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in the appropriate solid waste stream for hazardous materials.
All waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[10]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. Buy this compound | 5676-57-3 [smolecule.com]
- 2. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
